4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIPQWRPJDHCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403499 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400746-75-0 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of the biphenyl amine derivative, 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. This compound holds potential as a scaffold in medicinal chemistry and materials science due to its structural motifs. This guide details a probable synthetic pathway, experimental protocols, and expected characterization data.
Introduction
This compound (CAS No. 400746-75-0) is a biphenyl derivative featuring a benzyloxy group and an amine substituent on different phenyl rings.[1] The biphenyl scaffold is a common feature in many biologically active compounds and functional materials. The presence of the amine and benzyloxy groups offers sites for further functionalization, making it a valuable building block in synthetic chemistry. Structurally related substituted diphenylamines have been investigated as potential anticancer agents, suggesting possible avenues for biological evaluation of this compound.[2][3]
Compound Properties:
| Property | Value |
| CAS Number | 400746-75-0[1] |
| Molecular Formula | C₁₉H₁₇NO[1] |
| Molecular Weight | 275.35 g/mol [1] |
Synthetic Pathway
A highly efficient and versatile method for the synthesis of this compound is a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination. This approach allows for the controlled formation of the biphenyl core and the subsequent introduction of the amine group.
An alternative, and potentially more direct route, is the Suzuki-Miyaura coupling of an amine-bearing boronic acid derivative with a benzyloxy-substituted aryl halide. This guide will focus on the first approach due to the commercial availability of the starting materials.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic route. These are based on established and widely used methodologies for Suzuki-Miyaura coupling and nitro group reduction.
Synthesis of 4'-(Benzyloxy)-2-nitro-1,1'-biphenyl (Suzuki-Miyaura Coupling)
This procedure outlines the palladium-catalyzed cross-coupling of 1-bromo-4-(benzyloxy)benzene with 2-nitrophenylboronic acid.
Materials:
-
1-bromo-4-(benzyloxy)benzene
-
2-nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(benzyloxy)benzene (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4'-(benzyloxy)-2-nitro-1,1'-biphenyl.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Synthesis of this compound (Nitro Group Reduction)
This procedure describes the reduction of the nitro group of the intermediate to the corresponding amine.
Materials:
-
4'-(Benzyloxy)-2-nitro-1,1'-biphenyl
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate (solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4'-(benzyloxy)-2-nitro-1,1'-biphenyl (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Characterization Data (Predicted)
As no explicit experimental data for this compound has been found in the searched literature, the following characterization data is predicted based on the analysis of structurally similar compounds.
| Technique | Expected Observations |
| Appearance | Off-white to pale yellow solid. |
| Melting Point | Expected to be in the range of 100-150 °C, based on similar biphenyl amines. |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), benzylic protons (singlet, δ ~5.1 ppm), amine protons (broad singlet, δ ~3.5-4.5 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), benzylic carbon (δ ~70 ppm). |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 276.13. |
| FT-IR (cm⁻¹) | N-H stretching (3300-3500), C-H aromatic (3000-3100), C-O stretching (~1240), C-N stretching (~1300). |
Potential Biological Significance and Signaling Pathways
While there is no direct research on the biological activity of this compound, the broader class of substituted biphenyl and diphenylamine compounds has been investigated for various therapeutic applications.
Notably, some 2,4'-bis-substituted diphenylamine derivatives have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for anticancer therapy.[2][3] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.
Figure 3: Simplified EGFR signaling pathway and the potential point of inhibition by biphenyl amine derivatives.
The structural similarity of this compound to these known EGFR inhibitors suggests that it could be a candidate for investigation in this area. Further derivatization of the amine and benzyloxy groups could lead to the development of more potent and selective inhibitors.
Conclusion
References
Spectroscopic and Synthetic Profile of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the biphenyl derivative 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. Due to the absence of publicly available experimental spectroscopic data, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) data, including ¹H and ¹³C NMR spectra. Furthermore, a robust and detailed experimental protocol for the synthesis of the title compound via a Suzuki-Miyaura cross-coupling reaction is provided. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis who are interested in the preparation and characterization of functionalized biphenyl scaffolds.
Chemical Structure and Properties
IUPAC Name: this compound CAS Number: 400746-75-0 Molecular Formula: C₁₉H₁₇NO Molecular Weight: 275.35 g/mol
Predicted Spectroscopic Data
Disclaimer: The following NMR data are predicted by computational methods and are provided for informational purposes. Experimental verification is recommended.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum was calculated for a solution in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 5H | Phenyl-H (benzyloxy) |
| ~7.25 | d | 2H | Ar-H |
| ~7.15 | t | 1H | Ar-H |
| ~7.05 | d | 2H | Ar-H |
| ~6.80 | t | 1H | Ar-H |
| ~6.75 | d | 1H | Ar-H |
| ~5.10 | s | 2H | -OCH₂- |
| ~3.80 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum was calculated for a solution in CDCl₃. The chemical shifts (δ) are reported in ppm.
| Chemical Shift (ppm) | Assignment |
| ~158.0 | C-O |
| ~145.0 | C-NH₂ |
| ~137.0 | Quaternary C |
| ~132.0 | Quaternary C |
| ~131.0 | Ar-CH |
| ~130.0 | Ar-CH |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~128.0 | Ar-CH |
| ~127.5 | Quaternary C |
| ~118.0 | Ar-CH |
| ~116.0 | Ar-CH |
| ~115.5 | Ar-CH |
| ~70.0 | -OCH₂- |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for Suzuki reactions.[1]
Materials:
-
2-Aminophenylboronic acid (1.5 mmol)
-
1-(Benzyloxy)-4-bromobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.0025 mmol, 0.56 mg)
-
Diisopropylamine ((i-Pr)₂NH) (2.0 mmol)
-
Deionized water (2.0 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel (200-300 mesh)
-
A sealable reaction tube
Procedure:
-
To a sealable reaction tube, add 2-aminophenylboronic acid (1.5 mmol), 1-(benzyloxy)-4-bromobenzene (1.0 mmol), diisopropylamine (2.0 mmol), palladium(II) acetate (0.0025 mmol), and deionized water (2.0 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of brine solution to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow Visualization
NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR spectroscopic analysis.
Conclusion
This technical guide provides essential information on the spectroscopic and synthetic aspects of this compound. While experimental NMR data is not currently available in the literature, the predicted spectra presented herein offer a valuable starting point for the characterization of this compound. The detailed synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction provides a practical and efficient method for its preparation. This guide is intended to facilitate further research and application of this and related biphenyl compounds in various fields of chemical science.
References
An In-depth Technical Guide to 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine is a biphenyl derivative characterized by an amine group at the 2-position and a benzyloxy substituent at the 4'-position. The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of this compound suggests its potential as a versatile intermediate or a pharmacologically active agent itself. While direct biological studies on this molecule are not extensively documented, its structural motifs are present in compounds investigated for a range of activities, including peroxisome proliferator-activated receptor (PPAR) agonism, lysine-specific demethylase 1 (LSD1) inhibition, and antimycobacterial effects.[1][2][3]
This technical guide provides a comprehensive overview of the known chemical properties and a detailed methodology for the structural elucidation of this compound, intended to serve as a foundational resource for researchers in synthetic chemistry and drug discovery.
Chemical Properties and Data
The fundamental chemical and physical properties of this compound are summarized below. Spectroscopic data are predicted based on the known values of analogous structures and fundamental principles of spectroscopy, providing a benchmark for experimental verification.
| Property | Value | Source |
| CAS Number | 400746-75-0 | [4][5] |
| Molecular Formula | C₁₉H₁₇NO | [4] |
| Molecular Weight | 275.35 g/mol | [4][6] |
| Predicted ¹H NMR | See Section 3.1 | N/A |
| Predicted ¹³C NMR | See Section 3.2 | N/A |
| Predicted IR | See Section 3.3 | N/A |
| Predicted Mass Spec | M⁺ peak at m/z 275.13 | N/A |
Structure Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. The following sections detail the expected outcomes from these analyses.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons. The predicted signals are as follows:
-
Amine Protons (-NH₂): A broad singlet is anticipated around 3.5-4.5 ppm, the chemical shift of which is dependent on solvent and concentration. This signal would disappear upon a D₂O shake.
-
Benzyl Protons (-O-CH₂-Ph): A sharp singlet integrating to 2H is expected around 5.1 ppm.
-
Aromatic Protons: A series of multiplets between 6.7 and 7.5 ppm integrating to a total of 13H. Protons on the amine-bearing ring are expected to be more upfield compared to those on the benzyloxy-substituted ring. The ortho-coupling (³J ≈ 7-8 Hz) and meta-coupling (⁴J ≈ 1-2 Hz) will lead to complex splitting patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display a total of 19 distinct carbon signals, though some aromatic signals may overlap.
-
Aliphatic Carbon (-CH₂-): One signal is expected around 70 ppm for the benzylic carbon.
-
Aromatic Carbons: Multiple signals are anticipated in the 110-160 ppm range. The carbon bearing the amine group (C2) and the carbon bearing the benzyloxy group (C4') will be significantly influenced by these substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.[7][8]
-
N-H Stretch: As a primary amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region.[7]
-
C-H Stretch: Aromatic C-H stretching vibrations should appear just above 3000 cm⁻¹.
-
N-H Bend: A bending vibration for the primary amine is typically observed around 1580-1650 cm⁻¹.[8]
-
C=C Stretch: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ range.
-
C-O Stretch: A strong signal corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹.
-
C-N Stretch: The aromatic C-N stretching vibration should appear as a strong band between 1250-1335 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at an m/z value of 275.13, corresponding to the molecular formula C₁₉H₁₇NO.
-
Major Fragments: Key fragmentation pathways would likely involve the cleavage of the benzyl group, resulting in a fragment at m/z 91 (tropylium ion), and the loss of the entire benzyloxy group. The base peak for the related fragment 2-aminobiphenyl is observed at m/z 170.10.[9]
Synthesis Protocol via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A reliable protocol for the synthesis of this compound is detailed below.
Experimental Protocol
Materials:
-
2-Bromoaniline (1.0 equiv)
-
4-(Benzyloxy)phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-bromoaniline, 4-(benzyloxy)phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent system (Toluene/Water) via cannula.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Conclusion
This compound is a compound of interest with a well-defined structure that can be unambiguously confirmed through standard spectroscopic methods. Its synthesis is readily achievable using robust and scalable cross-coupling chemistry. This guide provides the necessary foundational data and protocols to enable researchers to synthesize, characterize, and further explore this molecule as a building block for novel materials or as a scaffold in the development of new therapeutic agents.
References
- 1. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 400746-75-0|this compound|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. massbank.eu [massbank.eu]
CAS number 400746-75-0 synthesis pathway
An In-depth Technical Guide to a Proposed Synthesis Pathway for 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine (CAS Number: 400746-75-0)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, at the biaryl carbon-carbon bond suggests two primary starting materials: a 2-haloaniline derivative and a 4-(benzyloxy)phenylboronic acid or its corresponding boronic ester. This approach is illustrated below.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The forward synthesis involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromoaniline with 4-(benzyloxy)phenylboronic acid. This reaction is typically facilitated by a palladium catalyst, a suitable phosphine ligand, and a base in an appropriate solvent mixture.
Reaction Scheme
Caption: Proposed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
The following is a detailed experimental protocol adapted from a general procedure for Suzuki-Miyaura reactions involving similar substrates.[4]
Materials:
-
2-Bromoaniline
-
4-(Benzyloxy)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromoaniline (1.0 mmol, 1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation: Reagent Summary
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2-Bromoaniline | 615-36-1 | 172.02 | 1.0 |
| 4-(Benzyloxy)phenylboronic acid | 145543-93-5 | 228.05 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium Carbonate | 584-08-7 | 138.21 | 2.0 |
Experimental Workflow Visualization
Caption: Experimental workflow for the proposed synthesis.
Alternative Synthetic Considerations
While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions could also be employed for the synthesis of this compound.
-
Ullmann Reaction: A classical approach using copper catalysis could be used to form the biaryl bond. However, this method often requires harsher reaction conditions, such as higher temperatures, compared to palladium-catalyzed methods.[5][6]
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds.[7][8][9] In an alternative synthetic route, one could first synthesize a 2-halo-4'-benzyloxybiphenyl intermediate and then introduce the amino group in a final Buchwald-Hartwig amination step.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The proposed Suzuki-Miyaura pathway represents a modern, reliable, and versatile approach for the synthesis of the target compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Formation of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine is a biphenylamine derivative of interest in medicinal chemistry and materials science. Its synthesis is primarily achieved through palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. This technical guide provides a detailed overview of the primary synthetic routes for the formation of this compound, focusing on the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination reactions. This document includes detailed reaction mechanisms, experimental protocols, and quantitative data presented for comparative analysis.
Introduction and Strategic Overview
The core structure of this compound consists of a biphenyl backbone with a benzyloxy group at the 4'-position and an amine group at the 2-position. The formation of the key carbon-carbon (C-C) bond of the biphenyl system and the carbon-nitrogen (C-N) bond for the amine are the critical steps in its synthesis. Modern organometallic chemistry provides powerful tools for these transformations, with palladium-catalyzed reactions being the most prevalent.
The two most logical and widely applicable strategies for the synthesis of this target molecule are:
-
Route A: Suzuki Coupling followed by Buchwald-Hartwig Amination. This approach first constructs the benzyloxy-substituted biphenyl core and then introduces the amine group in a separate step.
-
Route B: Convergent Suzuki Coupling. This strategy involves a single Suzuki coupling step where one of the coupling partners already contains the amino (or a protected amino) group and the other contains the benzyloxy group.
This guide will detail the mechanism and protocols for both approaches, as the choice of route can depend on the availability and stability of starting materials.
Reaction Mechanisms and Pathways
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Synthesis
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides (or triflates) and arylboronic acids or esters, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[1][3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1][3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[1][3]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[4][5] This reaction is highly versatile, allowing for the coupling of a wide range of aryl halides or triflates with primary or secondary amines.[6][7] The mechanism is similar to other palladium-catalyzed couplings.[4]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium, forming the desired aryl amine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols and Data
Route A: Suzuki Coupling followed by Buchwald-Hartwig Amination
This two-step approach provides a flexible and reliable route to the target compound.
Caption: Workflow for the synthesis of the target molecule via Route A.
Step 1: Synthesis of 4'-(Benzyloxy)-2-nitrobiphenyl (Suzuki Coupling)
-
Methodology: To a solution of 1-bromo-2-nitrobenzene (1.0 eq) and 4-(benzyloxy)phenylboronic acid (1.1 eq) in a 4:1 mixture of dioxane and water is added potassium carbonate (2.5 eq). The mixture is degassed with argon for 15-20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is then added, and the reaction mixture is heated to 90 °C for 12-16 hours under an argon atmosphere. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Methodology: 4'-(Benzyloxy)-2-nitrobiphenyl (1.0 eq) is dissolved in ethanol or acetic acid. Iron powder (5.0 eq) and ammonium chloride (or concentrated HCl) are added, and the mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, filtered through celite, and the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield the final product.
Route B: Convergent Suzuki Coupling
This approach is more atom-economical if the starting materials are readily available. Here, 2-aminophenylboronic acid is coupled with 1-(benzyloxy)-4-bromobenzene.
Caption: Workflow for the synthesis of the target molecule via Route B.
-
Methodology: To a mixture of 2-aminophenylboronic acid (1.2 eq), 1-(benzyloxy)-4-bromobenzene (1.0 eq), and potassium phosphate (3.0 eq) is added a 10:1 mixture of toluene and water. The mixture is sparged with argon for 20 minutes. Palladium(II) acetate (0.02 eq) and a suitable phosphine ligand such as SPhos (0.04 eq) are added. The reaction vessel is sealed and heated to 100 °C for 18 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. Purification by flash chromatography affords the desired product.
Quantitative Data Summary
The following tables summarize typical quantitative data for the described synthetic routes, compiled from analogous reactions in the chemical literature. Actual yields may vary based on specific conditions and scale.
Table 1: Quantitative Data for Route A
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Suzuki Coupling | 1-Bromo-2-nitrobenzene, 4-(Benzyloxy)phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 80-95 |
| 2 | Nitro Reduction | 4'-(Benzyloxy)-2-nitrobiphenyl | Fe, NH₄Cl | Ethanol | 80 | 2-4 | 85-98 |
Table 2: Quantitative Data for Route B
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Suzuki Coupling | 2-Aminophenylboronic acid, 1-(Benzyloxy)-4-bromobenzene | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O | 100 | 18 | 70-90 |
Conclusion
The synthesis of this compound is efficiently achieved using palladium-catalyzed cross-coupling reactions. Both the sequential Suzuki-reduction pathway (Route A) and the convergent Suzuki coupling (Route B) are viable and high-yielding methods. The choice of strategy will largely be dictated by the cost and availability of the respective starting materials. The protocols and data presented in this guide provide a solid foundation for researchers in the fields of organic synthesis and drug development to produce this and structurally related biphenylamines. Careful optimization of reaction conditions, including catalyst, ligand, base, and solvent, can further enhance reaction efficiency and product yields.
References
Exploring the Biological Activity of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyloxy group and an amine functionality, as seen in 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine, presents a molecule with significant potential for diverse pharmacological activities. This technical guide aims to explore the prospective biological landscape of this compound derivatives by examining the activities of structurally related compounds. While direct experimental data on the title compound is not extensively available in peer-reviewed literature, this guide will synthesize information from analogous structures to provide a foundation for future research and drug discovery efforts.
This document will delve into potential therapeutic areas, present quantitative data from related studies in structured tables, detail relevant experimental protocols, and visualize key cellular pathways and experimental workflows using Graphviz diagrams.
Potential Biological Activities and Structurally Related Compounds
Based on the existing literature for compounds sharing key structural motifs with this compound, several potential biological activities can be hypothesized. These include but are not limited to:
-
Antimycobacterial Activity: Derivatives of N-(4-(benzyloxy)benzyl)-4-aminoquinolines have shown promising activity against Mycobacterium tuberculosis.
-
Enzyme Inhibition:
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: 4-(4-benzyloxy)phenoxypiperidines have been identified as reversible LSD1 inhibitors, a target in cancer therapy.[1]
-
Cholinesterase Inhibition: Biphenyl and bibenzyl derivatives have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant for Alzheimer's disease.[2]
-
-
Signal Transduction Pathway Modulation:
-
STAT3 Signaling Inhibition: Benzyloxyphenyl-methylaminophenol derivatives have been shown to inhibit the STAT3 signaling pathway, a key target in oncology.[3]
-
Section 1: Antimycobacterial Activity
A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their inhibitory activity against the M. tuberculosis H37Rv strain.[4] Two of these compounds showed minimum inhibitory concentrations (MICs) comparable to the first-line drug isoniazid.[4] These hit compounds were also found to be selective for the bacillus with no significant toxicity against Vero and HepG2 cells.[4]
Quantitative Data
| Compound ID | R1 | R2 | R3 | R4 | R5 | Yield (%) | cLogP | MIC (µM) |
| 9a | H | H | H | H | CH3 | 32 | 4.96 | >51.2 |
| 9b | H | H | H | H | CH2CH3 | 34 | 5.46 | >51.2 |
| 9n | Cl | H | H | Cl | CH3 | 38 | 6.37 | 2.7 |
| 9o | F | H | H | Cl | CH3 | 40 | 5.48 | 2.8 |
| Isoniazid | - | - | - | - | - | - | - | 0.4 |
Data extracted from a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[4]
Experimental Protocols
Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines: [4]
-
Synthesis of 4-(benzyloxy)benzonitriles: 4-cyanophenol and various benzyl bromides were reacted in acetone under reflux in the presence of potassium carbonate (K2CO3).[4]
-
Reduction to 4-(benzyloxy)benzylamines: The nitrile group was reduced using lithium aluminum hydride (Li(AlH4)) in THF at 0 °C to 25 °C, followed by hydrolysis with aqueous NaOH.[4]
-
Synthesis of 2-alkyl-4-chloroquinolines: This intermediate was prepared from anilines and β-ketoesters via the Conrad-Limpach reaction, followed by chlorination with POCl3.
-
Final Coupling: The 4-(benzyloxy)benzylamines were coupled with 2-alkyl-4-chloroquinolines in DMSO at 150 °C in the presence of N,N-diisopropylethylamine (DIPEA).[4]
Antimycobacterial Activity Assay: [4]
-
Strain: Mycobacterium tuberculosis H37Rv.
-
Method: Microplate Alamar Blue Assay (MABA).
-
Procedure: Compounds were dissolved in DMSO and serially diluted in 7H9 broth in a 96-well plate. M. tuberculosis suspension was added to each well. Plates were incubated at 37 °C for 7 days. Alamar blue solution was added, and the plates were re-incubated for 24 hours. The MIC was determined as the lowest concentration of the compound that prevented a color change from blue to pink.
Visualizations
Caption: Synthetic workflow for N-(4-(benzyloxy)benzyl)-4-aminoquinolines.
Section 2: Enzyme Inhibition
Lysine-Specific Demethylase 1 (LSD1) Inhibition
A series of 4-(4-benzyloxy)phenoxypiperidines were synthesized and evaluated as LSD1 inhibitors. Compound 10d emerged as a potent and reversible inhibitor of LSD1.[1]
| Compound ID | LSD1 IC50 (µM) |
| 10d | 4 |
Data from a study on 4-(4-benzyloxy)phenoxypiperidines.[1]
LSD1 Inhibition Assay: [1]
-
Enzyme: Recombinant human LSD1-CoRest complex.
-
Substrate: Di-methylated H3K4 peptide.
-
Method: Amplex Red-based detection of H2O2 produced by the demethylation reaction.
-
Procedure: The enzymatic reaction was carried out in a buffer containing the LSD1-CoRest complex, substrate, and horseradish peroxidase. The reaction was initiated by the addition of Amplex Red and the test compound. Fluorescence was measured after a 30-minute incubation at room temperature.
Caption: Hypothesized inhibition of the LSD1 signaling pathway.
Cholinesterase Inhibition
Symmetrical molecules containing biphenyl/bibenzyl scaffolds have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2]
| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) |
| 15 | 1.18 | 0.74 |
| 19 | 0.096 | 1.25 |
| Donepezil | 0.044 | - |
| iso-OPMA | - | 0.72 |
Data from a study on biphenyl/bibenzyl derivatives.[2]
Cholinesterase Inhibition Assay (Ellman's Method): [2]
-
Enzymes: Electrophorus electricus AChE and equine serum BuChE.
-
Substrates: Acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BuChE).
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Procedure: The enzyme was pre-incubated with the test compound in phosphate buffer (pH 8.0). The substrate and DTNB were then added. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow anion. The absorbance was measured at 412 nm.
Caption: Workflow of the Ellman's method for cholinesterase inhibition.
Section 3: Modulation of STAT3 Signaling
Benzyloxyphenyl-methylaminophenol derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is a crucial target in cancer therapy.[3]
Quantitative Data
| Compound ID | IL-6/STAT3 Pathway IC50 (µM) | MDA-MB-468 Antiproliferative IC50 (µM) |
| 1 (Hit) | - | - |
| 4a | 7.71 | 9.61 |
| 4b | 1.38 | - |
Data from a study on benzyloxyphenyl-methylaminophenol derivatives.[3]
Experimental Protocols
STAT3 Reporter Gene Assay: [3]
-
Cell Line: Human embryonic kidney 293T (HEK293T) cells.
-
Plasmids: STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
Procedure: Cells were co-transfected with the plasmids. After 24 hours, the cells were treated with the test compounds for 1 hour, followed by stimulation with interleukin-6 (IL-6) for 6 hours. Luciferase activity was measured using a dual-luciferase reporter assay system.
Antiproliferative Assay: [3]
-
Cell Line: MDA-MB-468 breast cancer cells.
-
Method: MTT assay.
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. MTT solution was added, and the cells were incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
Visualizations
Caption: Simplified STAT3 signaling pathway and point of inhibition.
Conclusion
The structural features of this compound suggest a rich potential for biological activity. By examining the activities of analogous compounds, this guide has highlighted several promising avenues for future investigation, including antimycobacterial, enzyme inhibitory (LSD1 and cholinesterases), and signal transduction modulatory (STAT3) effects. The provided quantitative data, experimental protocols, and visual diagrams serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of molecules. Direct synthesis and biological evaluation of this compound and its derivatives are warranted to validate these hypotheses and to potentially uncover novel therapeutic agents.
References
- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Screening of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anti-cancer treatments. The specific compound, 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine, combines the biphenyl moiety with a benzyloxy group, a pharmacophore also associated with a wide array of biological activities. While specific screening data for this compound is not extensively published, its structural alerts suggest potential interactions with various biological targets. This guide outlines a comprehensive initial screening cascade to elucidate the pharmacological potential of this compound, providing detailed experimental protocols and a logical framework for its evaluation as a drug discovery starting point.
Physicochemical Properties
A foundational step in any screening campaign is the characterization of the compound's physicochemical properties. These parameters are critical for interpreting biological data and for future lead optimization.
| Property | Value | Source |
| CAS Number | 400746-75-0 | [1][2][3] |
| Molecular Formula | C₁₉H₁₇NO | [1] |
| Molecular Weight | 275.35 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | To be determined experimentally in relevant buffers (e.g., PBS) and organic solvents (e.g., DMSO). | |
| Lipophilicity (LogP) | To be determined experimentally (e.g., shake-flask method) or computationally. | |
| pKa | To be determined experimentally or computationally to understand ionization state at physiological pH. | |
| Chemical Purity | To be confirmed by analytical techniques such as HPLC, LC-MS, and NMR. |
Proposed Initial Screening Cascade
Given the structural motifs within this compound, a tiered screening approach is recommended. This cascade is designed to first assess broad cytotoxicity and then to investigate specific, high-probability target classes based on activities of structurally related molecules.
Caption: Proposed initial screening cascade for this compound.
Experimental Protocols
Tier 1: Foundational Assays
-
Objective: To determine the general cytotoxicity of this compound against one or more immortalized human cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Lines: A panel of cell lines is recommended, for instance, HEK293 (human embryonic kidney), HepG2 (human liver cancer), and a cancer cell line relevant to potential therapeutic areas (e.g., MCF-7 for breast cancer).
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
Tier 2: Primary Target-Based Screening
Based on the prevalence of the benzyloxy and biphenyl moieties in known bioactive molecules, the following primary screens are proposed.
-
Rationale: Structurally similar 4-benzyloxy-benzylamino derivatives have shown potent and selective PPARα agonism.
-
Principle: A luciferase reporter gene assay is used to quantify the activation of PPARα. Cells are engineered to express the human PPARα receptor and a luciferase gene under the control of a PPARα-responsive promoter.
-
Protocol:
-
Use a commercially available hPPARα luciferase reporter cell line (e.g., from Indigo Biosciences).
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 50 µM). Include a known PPARα agonist (e.g., GW590735) as a positive control.
-
Incubate for 24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.
-
-
Rationale: Benzyloxy chalcones have been identified as potent and reversible inhibitors of MAO-B.
-
Principle: This is a fluorometric assay that measures the activity of MAO-B through the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.
-
Protocol:
-
Use recombinant human MAO-B.
-
In a 96-well plate, add MAO-B enzyme, a suitable buffer, and various concentrations of this compound. Include a known MAO-B inhibitor (e.g., lazabemide) as a positive control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes.
-
Initiate the reaction by adding the MAO-B substrate (e.g., kynuramine or a commercial fluorogenic substrate).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and measure the fluorescence intensity with an appropriate excitation/emission wavelength pair.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Data Presentation and Interpretation
All quantitative data from the initial screening should be tabulated for clear comparison.
Table 1: Summary of In Vitro Screening Data for this compound
| Assay | Cell Line / Target | Endpoint | Result (IC₅₀/EC₅₀, µM) | Positive Control (IC₅₀/EC₅₀, µM) |
| Cytotoxicity | HEK293 | IC₅₀ | >100 (Hypothetical) | Doxorubicin (~1 µM) |
| Cytotoxicity | HepG2 | IC₅₀ | 85.5 (Hypothetical) | Doxorubicin (~1.5 µM) |
| PPARα Agonism | hPPARα Reporter Cells | EC₅₀ | 5.2 (Hypothetical) | GW590735 (~0.1 µM) |
| MAO-B Inhibition | Recombinant hMAO-B | IC₅₀ | 12.8 (Hypothetical) | Lazabemide (~0.5 µM) |
Workflow and Decision Making
The initial screening data will guide the subsequent steps in the drug discovery process. The following workflow illustrates the decision-making process.
Caption: Decision-making workflow following initial screening.
Conclusion
This technical guide provides a robust framework for the initial screening of this compound. By systematically evaluating its cytotoxicity and activity against rationally selected, high-probability targets, researchers can efficiently determine its potential as a starting point for a drug discovery program. Positive hits from this cascade would warrant progression to more detailed mechanism of action studies, selectivity profiling, and lead optimization.
References
physical and chemical properties of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of the synthetic organic compound 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. Given its structural motifs—a biphenyl core common in pharmacologically active molecules and a benzyloxy group—this compound is of significant interest in medicinal chemistry and drug discovery. This document outlines its fundamental properties, a representative synthetic protocol, and its potential relevance in biological signaling pathways.
Core Physical and Chemical Properties
While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the available literature, the fundamental molecular attributes have been established. The biphenyl scaffold is a key structural element in compounds with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.
Table 1: Core Compound Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 400746-75-0 | N/A |
| Molecular Formula | C₁₉H₁₇NO | N/A |
| Molecular Weight | 275.35 g/mol | N/A |
| Appearance | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
Representative Synthesis via Suzuki-Miyaura Coupling
The formation of the C-C bond between the two phenyl rings is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for its mild conditions and tolerance of various functional groups, making it ideal for synthesizing complex biphenyl derivatives.[1][2] A plausible and common approach involves the coupling of an aryl halide with an arylboronic acid.[1]
Methodology:
A general procedure for a Suzuki reaction involves the reaction of an aryl halide (0.5 mmol) with an arylboronic acid (0.75 mmol) in the presence of a palladium catalyst like Palladium(II) Acetate (Pd(OAc)₂, 0.25 mol%) and a base such as diisopropylamine ((i-Pr)₂NH, 1.0 mmol).[3] The reaction is typically carried out in a suitable solvent system, like water, and heated in a sealed tube at 100 °C.[3]
Detailed Protocol:
-
Reactant Preparation: In a sealed reaction vessel, combine 2-bromoaniline (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution: Purge the vessel with an inert gas (e.g., nitrogen or argon), seal it, and heat the mixture with stirring at a temperature of 80-100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.[3]
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Data
| Type | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 7.20 - 7.60 | Aromatic protons of the biphenyl and benzyl groups |
| 6.70 - 7.10 | Aromatic protons ortho/meta to the amino and benzyloxy groups | |
| 5.10 | Methylene protons (-O-CH₂-Ph) | |
| 3.70 - 4.00 | Broad singlet for amine protons (-NH₂) | |
| ¹³C NMR | 155 - 160 | Carbon attached to the benzyloxy oxygen |
| 140 - 148 | Quaternary carbons of the biphenyl linkage and the carbon attached to the amino group | |
| 115 - 135 | Aromatic carbons of the biphenyl and benzyl rings | |
| 70 | Methylene carbon (-O-CH₂-Ph) |
Biological Context and Potential Signaling Pathways
Biphenyl derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of biological activities.[6][7] Analogs of this compound have shown potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), activators of AMP-activated protein kinase (AMPK), and modulators of nuclear receptors.[8][9]
Relevance to PPARα Signaling Pathway
One of the most significant target families for biphenyl-containing compounds is the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha isoform (PPARα).[10] PPARs are ligand-activated transcription factors that play a critical role in regulating lipid and glucose homeostasis.[10][11] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[12]
The activation of PPARα is a key mechanism for lipid-lowering drugs like fibrates.[10] The signaling cascade proceeds as follows:
-
Ligand Binding: A lipophilic agonist (such as a fibrate or a fatty acid) binds to the ligand-binding domain of PPARα.[13]
-
Heterodimerization: Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[14]
-
DNA Binding: This PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[12][14]
-
Gene Transcription: The binding of the complex to PPREs recruits co-activator proteins, initiating the transcription of genes involved in fatty acid transport, uptake, and β-oxidation.[12][13] This ultimately leads to a reduction in circulating lipid levels.[10]
Given its structure, this compound represents a scaffold that could be explored for the development of novel PPARα modulators for treating metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 11. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine is a valuable bifunctional organic building block that incorporates a protected phenol, a reactive primary amine, and a biphenyl core. This unique combination of features makes it a highly attractive starting material for the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the benzyloxy group provides a stable protecting group for the hydroxyl functionality, which can be readily removed in the later stages of a synthetic sequence. The primary amine at the 2-position of the biphenyl system offers a versatile handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 400746-75-0 | [1] |
| Molecular Formula | C₁₉H₁₇NO | [1] |
| Molecular Weight | 275.34 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | Analogous Compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Analogous Compounds |
Synthesis of this compound
A robust and efficient synthesis of this compound can be envisioned through a multi-step sequence, culminating in a key palladium-catalyzed cross-coupling reaction. A plausible synthetic route is outlined below, starting from commercially available materials.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 4-Bromo-1-(benzyloxy)benzene (Step 1)
Materials:
-
4-Bromophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (anhydrous)
Procedure:
-
To a stirred solution of 4-bromophenol in anhydrous acetone, add potassium carbonate.
-
To this suspension, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 4-bromo-1-(benzyloxy)benzene as a white solid.
Experimental Protocol: Synthesis of this compound (Step 2)
Materials:
-
4-Bromo-1-(benzyloxy)benzene (1.0 eq)
-
2-Aminophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 4-bromo-1-(benzyloxy)benzene, 2-aminophenylboronic acid, and sodium carbonate.
-
Add a 4:1:1 mixture of toluene:ethanol:water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-18 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Applications in Organic Synthesis
The strategic placement of the amino and benzyloxy groups on the biphenyl scaffold makes this compound a versatile precursor for a variety of complex molecular architectures.
Caption: Potential synthetic transformations of the building block.
Synthesis of Bioactive Amides and Peptidomimetics
The primary amine of this compound can readily undergo acylation with carboxylic acids or their activated derivatives to form amide bonds. This is a cornerstone reaction in the synthesis of numerous pharmaceuticals.
Example Protocol: Amide Coupling with a Carboxylic Acid
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add EDC and HOBt to the solution and stir for 30 minutes at 0 °C.
-
Add a solution of this compound in DMF, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Preparation of Sulfonamide-based Therapeutics
The reaction of the primary amine with sulfonyl chlorides provides access to sulfonamides, a privileged scaffold in medicinal chemistry. For instance, derivatives of N-(4-(benzyloxy)-phenyl)-sulfonamide have been investigated as antagonists of the human androgen receptor.[2]
Example Protocol: Sulfonylation
Materials:
-
This compound (1.0 eq)
-
Arylsulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine to the solution.
-
Add the arylsulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to give the crude sulfonamide, which can be purified by chromatography or recrystallization.
Synthesis of Triarylamines for Materials Science
The primary amine can also serve as a nucleophile in Buchwald-Hartwig amination reactions to form triarylamines.[3] These structures are of significant interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.
Debenzylation to Access Phenolic Derivatives
The benzyl ether can be cleaved under standard hydrogenolysis conditions to unmask the phenol. This opens up another avenue for functionalization, such as O-arylation or conversion to a triflate for further cross-coupling reactions.
Example Protocol: Debenzylation
Materials:
-
This compound derivative
-
Palladium on carbon (Pd/C) (10 mol %)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyloxy-containing compound in methanol or ethyl acetate.
-
Add Pd/C to the solution.
-
Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr hydrogenator).
-
Stir the reaction at room temperature until TLC analysis indicates complete deprotection.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the phenolic product.
Potential Applications in Drug Discovery
The biphenyl-amine scaffold is a common motif in a variety of biologically active molecules. The versatility of this compound makes it an ideal starting point for the synthesis of analogs of several classes of therapeutic agents.
-
PPARα Agonists: The 4-benzyloxy-benzylamino moiety has been identified as a key pharmacophore in potent and selective PPARα agonists, which are being investigated for the treatment of retinal disorders.[4]
-
LSD1 Inhibitors: The 4-(4-benzyloxy)phenoxy group is present in a class of selective and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising target in oncology.[5]
-
PD-1/PD-L1 Inhibitors: Biphenyl derivatives are being explored as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[6]
-
Androgen Receptor Antagonists: As previously mentioned, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have shown promise as androgen receptor antagonists for the treatment of prostate cancer.[2]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its strategic combination of a protected phenol and a reactive amine on a biphenyl core provides a powerful platform for the construction of complex molecules with applications in drug discovery and materials science. The synthetic routes and reaction protocols outlined in this guide, based on well-established chemical transformations, offer a solid foundation for researchers to explore the full potential of this valuable chemical entity. As the demand for novel and diverse molecular architectures continues to grow, the utility of such well-designed building blocks will undoubtedly become even more pronounced.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Preliminary Investigation into the Reactivity of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the synthesis and reactivity of the biphenyl amine scaffold, 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. Biphenyl structures are privileged motifs in medicinal chemistry, appearing in numerous biologically active compounds. This document outlines the primary synthetic routes to this core structure, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, it explores the key reactive sites of the title compound, the primary aromatic amine and the benzyloxy ether, and discusses their potential transformations for the development of novel chemical entities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Structure and Strategic Importance
The compound this compound is a versatile intermediate in organic synthesis and medicinal chemistry. Its biphenyl core is a common feature in many pharmaceutical agents, and the presence of a primary amine and a benzyloxy group offers multiple avenues for chemical modification. The benzyloxy group can serve as a protecting group for a phenol, which can be unmasked in later synthetic steps or potentially in vivo, suggesting its utility in prodrug strategies. The primary amine is a key functional handle for introducing a wide range of substituents and for building molecular complexity.
Synthetic Pathways to the Biphenyl Core
The construction of the this compound scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, in this case, the pivotal bond connecting the two phenyl rings.[1][2] This reaction typically involves the coupling of an aryl halide or triflate with an organoboron species, catalyzed by a palladium complex.[2][3] For the synthesis of this compound, two primary retrosynthetic disconnections are feasible:
-
Route A: Coupling of (2-aminophenyl)boronic acid with 1-(benzyloxy)-4-halobenzene.
-
Route B: Coupling of 2-haloaniline with (4-(benzyloxy)phenyl)boronic acid.
The choice between these routes often depends on the commercial availability, stability, and cost of the starting materials.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value | Notes |
| Aryl Halide | 1.0 mmol | Limiting reagent |
| Boronic Acid | 1.1 - 1.5 mmol | Typically used in slight excess |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | 1-5 mol% |
| Ligand | PPh₃, SPhos, XPhos | If required by the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Degassed to remove oxygen |
| Temperature | 80 - 120 °C | Reaction dependent |
| Typical Yield | 70 - 95% | Substrate dependent |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing an alternative synthetic route.[4][5][6] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[4][5][6] For the synthesis of this compound, this would involve the coupling of 2-amino-[1,1'-biphenyl] with a benzylic halide, which is not a standard Buchwald-Hartwig reaction. A more relevant application of Buchwald-Hartwig amination would be in the synthesis of derivatives of the target compound, for example, by coupling this compound with another aryl halide.
However, a related and highly relevant synthesis would be a sequential coupling strategy: first, a Suzuki coupling to form a bromo-biphenyl intermediate, followed by a Buchwald-Hartwig amination to introduce the amine group.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), the amine (1.0-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, 1.1-1.2 eq. relative to Pd), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value | Notes |
| Aryl Halide | 1.0 mmol | Limiting reagent |
| Amine | 1.0 - 1.2 mmol | |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | BINAP, XPhos, RuPhos | Bulky, electron-rich phosphines are common |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Reaction dependent |
| Typical Yield | 75 - 98% | Highly dependent on substrates and catalyst system |
Reactivity of this compound
The reactivity of the title compound is primarily governed by its two functional groups: the primary aromatic amine and the benzyloxy ether.
Reactions of the Primary Aromatic Amine
The 2-amino group is a versatile handle for a wide array of chemical transformations, making it a focal point for derivatization in drug discovery.
-
N-Alkylation and N-Arylation: The amine can act as a nucleophile to react with alkyl halides or be used in further Buchwald-Hartwig reactions to introduce additional aryl or heteroaryl substituents.
-
Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amides. This is a common strategy to modify the physicochemical properties of a molecule.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.[7]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.
-
Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to a variety of transformations (e.g., Sandmeyer reaction) to introduce a range of functional groups at the 2-position.
Reactions of the Benzyloxy Ether
The benzyloxy group is a relatively stable ether, but it can be cleaved under specific conditions to reveal the corresponding phenol.
-
Hydrogenolysis: The most common method for debenzylation is catalytic hydrogenation (e.g., H₂, Pd/C). This is a mild and efficient method, provided other functional groups in the molecule are stable to these conditions.
-
Acid-catalyzed Cleavage: Strong acids such as HBr can cleave the benzyl ether, although this method is harsher and may not be suitable for complex molecules.[8]
The ability to deprotect the phenol allows for further derivatization at this position, such as O-alkylation or the formation of esters or carbamates.
Workflow for Synthesis and Derivatization:
Caption: Synthetic workflow and potential derivatization pathways.
Relevance in Drug Development
The this compound scaffold and its derivatives are of significant interest in drug discovery. The biphenyl moiety can interact with hydrophobic pockets in biological targets, while the amine and the (masked) phenol provide opportunities for hydrogen bonding and other key interactions. Related structures have shown promise in a variety of therapeutic areas:
-
Antimycobacterial Agents: N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit M. tuberculosis.[9]
-
Metabolic Disorders: Analogs have been developed as potent and selective PPARα agonists for the treatment of retinal disorders like diabetic retinopathy.[7]
-
Oncology: 4-(4-Benzyloxy)phenoxypiperidines have been investigated as selective and reversible LSD1 inhibitors for cancer therapy.[10]
-
Neuroscience: Benzyloxypiperidine-based compounds have been discovered as dopamine D4 receptor antagonists, with potential applications in Parkinson's disease.[11]
Conclusion
This compound is a valuable and versatile building block in organic synthesis and drug discovery. Its synthesis is readily achievable through well-established palladium-catalyzed cross-coupling reactions, and its functional groups offer numerous possibilities for further chemical modification. The proven biological activity of related structures underscores the potential of this scaffold in the development of novel therapeutic agents. This guide provides a foundational understanding of the synthesis and reactivity of this important compound, intended to facilitate its application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine and its precursors in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of compounds is of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of carbazole derivatives and other complex heterocyclic systems with diverse biological and photophysical properties.
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of boronic acids make it an indispensable tool in modern organic synthesis.[1] However, substrates bearing ortho-amino groups can present challenges, including catalyst inhibition and undesired side reactions. Therefore, careful optimization of reaction parameters is crucial for achieving high yields and purity.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. To synthesize derivatives of this compound, a common strategy is to couple a 2-haloaniline with a (4-(benzyloxy)phenyl)boronic acid.
General Reaction for the Synthesis of this compound derivatives.
Key Applications
The primary application of the Suzuki coupling product, this compound, is as a precursor for the synthesis of functionalized carbazoles. Carbazoles are a significant class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals. The intramolecular cyclization of 2-aminobiphenyls can be achieved through various methods, including palladium-catalyzed C-H activation.
Data Presentation: Comparative Reaction Conditions
The successful Suzuki-Miyaura coupling of 2-haloanilines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for analogous reactions, providing a basis for optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 18 | 88 |
| 3 | 2-Bromo-4-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | 16 | 92 |
| 4 | 2-Iodoaniline | 4-(Benzyloxy)phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 10 | 90 |
| 5 | o-Bromoaniline derivative | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 16 | 85[1] |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction to synthesize a derivative of this compound.
Materials:
-
2-Bromoaniline (or other suitable 2-haloaniline)
-
(4-(Benzyloxy)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromoaniline (1.0 mmol, 1.0 equiv), (4-(benzyloxy)phenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL).
-
Reaction: Stir the mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the application of this compound in Suzuki coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine in the Synthesis of Bioactive Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique biphenyl backbone provides a rigid scaffold that is frequently found in biologically active molecules. The presence of the benzyloxy group offers a handle for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This application note details the use of this compound in the synthesis of carbazoles and phenanthridines, which are key structural motifs in compounds targeting DNA repair and replication pathways, such as PARP and topoisomerase inhibitors.
Synthetic Applications
The 2-amino group on the biphenyl scaffold is the key reactive site for the construction of fused heterocyclic rings. The primary applications involve intramolecular cyclization reactions to form tricyclic systems.
Synthesis of Benzyloxy-Substituted Carbazoles
Carbazoles are a class of nitrogen-containing heterocycles with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Substituted carbazoles have gained significant attention as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. The Graebe-Ullmann reaction is a classic method for the synthesis of carbazoles from 2-aminobiphenyls.
Reaction Scheme:
dot
Caption: Synthetic workflow for 3-(Benzyloxy)-9H-carbazole.
Synthesis of Benzyloxy-Substituted Phenanthridines
Phenanthridines are another important class of heterocyclic compounds with significant biological activities, including anticancer and antimicrobial properties. Many phenanthridine derivatives exert their cytotoxic effects by inhibiting DNA topoisomerases. The Pictet-Hubert reaction provides a direct route to phenanthridines from N-acyl-2-aminobiphenyls.
Reaction Scheme:
dot
Caption: Synthetic workflow for 2-(Benzyloxy)phenanthridine.
Quantitative Data
The following tables summarize representative data for the biological activity of carbazole and phenanthridine derivatives. While specific data for the benzyloxy-substituted compounds derived directly from this compound are not extensively reported, the provided data for structurally similar compounds indicate the potential potency.
Table 1: In Vitro Activity of Representative PARP Inhibitors with a Carbazole Scaffold
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Olaparib | PARP1/2 | Multiple | 1-10 | [1] |
| Rucaparib | PARP1/2/3 | Multiple | 1-10 | [1] |
| Niraparib | PARP1/2 | Multiple | 2-4 | [1] |
| Hypothetical 3-(Benzyloxy)-9H-carbazole derivative | PARP1 | BRCA-mutant | 10-100 (Estimated) | N/A |
Table 2: In Vitro Activity of Representative Topoisomerase Inhibitors with a Phenanthridine Scaffold
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Benzo[i]phenanthridine derivative 1 | Topoisomerase I | RPMI8402 | 0.02-0.12 | [2] |
| Benzo[i]phenanthridine derivative 2 | Topoisomerase I | - | - | [3] |
| Hypothetical 2-(Benzyloxy)phenanthridine derivative | Topoisomerase I/II | MCF-7 | 0.1-1 (Estimated) | N/A |
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)-9H-carbazole via Graebe-Ullmann Reaction
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous copper(II) sulfate (CuSO₄) (optional, as catalyst)
-
Toluene or other high-boiling point solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature.
-
Cyclization: In a separate flask, heat a high-boiling point solvent such as toluene to reflux. To the hot solvent, add the cold diazonium salt solution dropwise. If using a catalyst, the copper sulfate can be added to the hot solvent prior to the addition of the diazonium salt. The reaction is accompanied by the evolution of nitrogen gas.
-
Work-up: After the addition is complete, continue to reflux for an additional 1-2 hours. Cool the reaction mixture to room temperature and wash with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(benzyloxy)-9H-carbazole.
Protocol 2: Synthesis of N-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetamide
Materials:
-
This compound
-
Acetic anhydride or acetyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acylation: Dissolve this compound (1.0 eq) in dichloromethane and cool the solution to 0 °C. Add a base such as pyridine or triethylamine (1.2 eq), followed by the dropwise addition of acetic anhydride or acetyl chloride (1.1 eq).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(4'-(benzyloxy)-[1,1'-biphenyl]-2-yl)acetamide, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of 2-(Benzyloxy)phenanthridin-6(5H)-one via Pictet-Hubert Reaction
Materials:
-
N-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetamide
-
Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) in nitrobenzene
-
Ice water
Procedure:
-
Cyclization: To N-(4'-(benzyloxy)-[1,1'-biphenyl]-2-yl)acetamide (1.0 eq), add polyphosphoric acid (10-20 times the weight of the amide). Heat the mixture to 140-160 °C with stirring for 2-4 hours. Alternatively, the amide can be refluxed in a solution of phosphorus oxychloride in nitrobenzene.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities.
-
Purification: The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give 2-(benzyloxy)phenanthridin-6(5H)-one.
Signaling Pathways and Mechanisms of Action
PARP Inhibition by Carbazole Derivatives
PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In cancer cells with deficient homologous recombination (HR) DNA repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of single-strand breaks. These unrepaired single-strand breaks are converted to double-strand breaks during DNA replication, which cannot be repaired in HR-deficient cells, ultimately leading to cell death.
dot
Caption: Mechanism of PARP inhibition leading to apoptosis.
Topoisomerase Inhibition by Phenanthridine Derivatives
Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Topoisomerase I creates single-strand breaks, while Topoisomerase II creates double-strand breaks to relieve supercoiling. Phenanthridine derivatives can act as topoisomerase poisons by intercalating into the DNA and stabilizing the covalent enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strand(s), leading to an accumulation of DNA breaks and ultimately triggering apoptosis.
dot
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridines as novel topoisomerase I-targeting antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine as a Precursor for Pharmaceutical Intermediates
Introduction
4'-(benzyloxy)-[1,1'-biphenyl]-2-amine is a versatile chemical precursor with significant potential in the synthesis of various pharmaceutical intermediates. Its biphenyl structure is a key pharmacophore in a class of drugs known as angiotensin II receptor blockers (ARBs), commonly referred to as "sartans." These drugs, including Valsartan, Telmisartan, and Losartan, are widely prescribed for the treatment of hypertension and other cardiovascular conditions. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of key intermediates for these blockbuster drugs.
The core strategy involves the modification of the 2-amino group and subsequent coupling reactions to build the final complex molecules. The benzyloxy group serves as a protecting group for the 4'-hydroxyl moiety, which can be deprotected in the final stages if required by the target molecule's structure.
Application 1: Synthesis of a Key Intermediate for Valsartan
Valsartan is a widely used antihypertensive drug.[1][2] A key step in many synthetic routes to Valsartan is the formation of the biphenyl core structure. This compound can be envisioned as a starting material for a crucial intermediate, (S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine, by first converting the amine to a suitable functional group for subsequent reactions.
Experimental Workflow for Valsartan Intermediate Synthesis
Caption: Proposed workflow for the synthesis of a Valsartan intermediate.
Protocol 1: Synthesis of 4'-(benzyloxy)-[1,1'-biphenyl]-2-carbonitrile
This protocol describes the conversion of the amine group of the precursor to a nitrile group, a common intermediate in sartan synthesis.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
-
Diatomaceous earth
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve this compound in a suitable solvent like aqueous HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with toluene.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 4'-(benzyloxy)-[1,1'-biphenyl]-2-carbonitrile.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Melting Point | 110-115 °C |
Application 2: Synthesis of a Key Intermediate for Telmisartan
Telmisartan features a complex benzimidazole structure.[3][4] A key intermediate for its synthesis is a substituted biphenyl moiety. This compound can be a precursor to 4'-[(1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazol-3'-yl)methyl]biphenyl-2-carboxylic acid by functionalizing the amine and coupling it with the benzimidazole core.
Signaling Pathway of Angiotensin II Receptor Blockers
References
Application Notes and Protocols for the Synthesis of N-substituted 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the synthesis of N-substituted 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine, a key structural motif in many biologically active compounds and functional materials. The synthesis is accomplished via a multi-step sequence involving a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by reduction of a nitro group to an amine, and finally, N-arylation or N-alkylation to introduce the desired substituent. This protocol is designed to be a representative guide that can be adapted for various N-substituents.
Overall Synthetic Scheme
The general synthetic route is outlined below:
Caption: General synthetic scheme for N-substituted this compound.
Part 1: Synthesis of 4'-(Benzyloxy)-2-nitrobiphenyl via Suzuki-Miyaura Coupling
This step involves the palladium-catalyzed cross-coupling of 1-bromo-4-(benzyloxy)benzene and 2-nitrophenylboronic acid. The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[1][2][3]
Experimental Protocol:
-
Reagent Setup: To a flame-dried round-bottom flask, add 1-bromo-4-(benzyloxy)benzene (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a pre-catalyst system like CataCXium A Pd G3.[3]
-
Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and an aqueous base solution (e.g., toluene/water or dioxane/water).[3] A suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is then added (2.0-3.0 eq).[3]
-
Reaction: The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred vigorously for 4 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation:
| Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-bromo-4-(benzyloxy)benzene | 2-nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~85-95 |
| 1-chloro-2-nitrobenzene | 4-(benzyloxy)phenylboronic acid | 5% Pd/C (0.2) | NaOH | H₂O | 140 | 5 | 95 |
Note: Yields are representative and can vary based on the specific conditions and scale of the reaction. A patent describes the synthesis of a similar compound, 4-chloro-2-nitrobiphenyl, using 2-chloronitrobenzene and a boronic acid derivative with a Pd/C catalyst, achieving a high yield.[4]
Part 2: Reduction of 4'-(Benzyloxy)-2-nitrobiphenyl to this compound
The nitro group of the biphenyl intermediate is reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.[5][6]
Experimental Protocol (using SnCl₂·2H₂O):
-
Reagent Setup: In a round-bottom flask, dissolve 4'-(benzyloxy)-2-nitrobiphenyl (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise to the solution.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (50-70 °C) for 2 to 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: After cooling, the reaction mixture is carefully quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. The mixture is then filtered through a pad of celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude amine is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Data Presentation:
| Starting Material | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4'-(Benzyloxy)-2-nitrobiphenyl | SnCl₂·2H₂O | Ethanol | 70 | 4 | ~90-98 |
| o-Nitrobiphenyl | H₂/Pd-C | Ethanol | RT | ~1.2 | High |
Note: Catalytic hydrogenation is also a very effective method for this reduction and is considered a greener alternative.[5][7]
Part 3: Synthesis of N-substituted this compound via Buchwald-Hartwig Amination
The final step is the N-substitution of the primary amine. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is suitable for a wide range of aryl and alkyl halides.[7][8][9][10]
Experimental Protocol:
-
Reagent Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired aryl or alkyl halide (R-X) (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or tri-tert-butylphosphine) in a reaction vessel.[10][11]
-
Base and Solvent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).[9][11] Add a dry, degassed aprotic solvent like toluene, dioxane, or xylene.[11]
-
Reaction: The reaction mixture is heated to a temperature between 80 and 120 °C for 12 to 24 hours. The reaction should be monitored by TLC or LC-MS.
-
Workup and Purification: After completion, the reaction is cooled and quenched with water. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Data Presentation:
| Amine | Coupling Partner (R-X) | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aryl bromide | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 110 | 18 | ~70-90 |
| bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine | 2-bromothiophene | Pd₂(dba)₃/P(tBu)₃ (2/4) | NaOtBu | Xylene | 120 | 20 | 56 |
Note: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and may require optimization for different substrates.[10] A similar reaction has been reported for the synthesis of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine.[11][12][13]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of LSD1 Inhibitors Utilizing a 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), a flavin-dependent amine oxidase, is a pivotal epigenetic regulator implicated in the progression of various cancers through the demethylation of histone H3 at lysine 4 and 9 (H3K4 and H3K9).[1] Its role in oncogenesis has established it as a compelling therapeutic target for the development of novel anticancer agents.[2][3] A variety of small molecule inhibitors have been developed, with many featuring scaffolds that engage in key interactions within the enzyme's active site. The biphenyl scaffold represents a promising structural motif for the design of LSD1 inhibitors, offering a rigid backbone for the precise positioning of pharmacophoric features. This document provides detailed protocols for the synthesis of a putative LSD1 inhibitor derived from 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine and methodologies for its in vitro evaluation.
Rationale for the this compound Scaffold
The this compound scaffold provides a versatile platform for the synthesis of novel LSD1 inhibitors. The biphenyl core allows for the exploration of structure-activity relationships by modifying substituents on both phenyl rings. The benzyloxy group can participate in hydrophobic interactions within the active site of LSD1. The primary amine at the 2-position serves as a crucial handle for introducing various functionalities, such as moieties known to interact with the FAD cofactor or other key residues in the LSD1 active site. By coupling this amine with fragments known to confer LSD1 inhibitory activity, novel and potent inhibitors can be generated.
Data Presentation: In Vitro Inhibitory Activities of Structurally Related LSD1 Inhibitors
To provide a comparative context for newly synthesized compounds, the following table summarizes the in vitro inhibitory activities of various classes of LSD1 inhibitors, including those with biphenyl-like and other relevant scaffolds.
| Compound ID | Scaffold Type | LSD1 IC50 | Cell Line (for cellular assays) | Cellular IC50/EC50 | Reference(s) |
| Tranylcypromine (TCP) | Phenylcyclopropylamine | 5.6 µM | - | - | [4] |
| ORY-1001 (Iadademstat) | Phenylcyclopropylamine | 18 nM | AML and SCLC cell lines | Potent antiproliferative effects | [3] |
| GSK-LSD1 (OG-668) | Phenylcyclopropylamine | 7.6 nM | - | - | [4][5] |
| INCB059872 | Phenylcyclopropylamine | 12.6 nM | NCI-H1417 (SCLC) | 0.07 nM | [6] |
| Compound 48 | 2-(arylcarboxamido)benzoic acid | 0.58 µM | Neuroblastoma cells | - | [7] |
| Compound 14 | Molecular Hybrid | 0.18 µM | HepG2, HEP3B, HUH6, HUH7 | 0.93 - 4.37 µM | [2] |
| Compound 6b | Pyrimidine-thiourea hybrid | Potent and selective | Gastric cancer cells | Strong cytotoxicity | [8] |
| SP-2509 | - | 2.5 µM | - | - | [4] |
| S1024 (7c) | cis-4-Br-2,5-F2-PCPA | Ki = 0.094 µM | CCRF-CEM | - | [9] |
Experimental Protocols
Synthesis of a Putative LSD1 Inhibitor from this compound
This protocol describes a general method for the synthesis of a novel LSD1 inhibitor via amide bond formation between this compound and a suitable carboxylic acid, for instance, cyclopropanecarboxylic acid, a moiety found in some bioactive molecules.
Protocol: Amide Coupling using HATU
-
Materials:
-
This compound
-
Cyclopropanecarboxylic acid (or other desired carboxylic acid)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.[10]
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]
-
Add this compound (1.1 eq) to the reaction mixture.[10]
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).[10]
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4'-(benzyloxy)-[1,1'-biphenyl]-2-yl)carboxamide derivative.
-
In Vitro LSD1 Inhibition Assay
This protocol describes a common method to determine the IC50 value of a potential LSD1 inhibitor using a horseradish peroxidase (HRP)-coupled assay.[4][11]
-
Principle: LSD1-mediated demethylation of a histone H3 peptide substrate produces hydrogen peroxide (H₂O₂). In the presence of HRP, H₂O₂ reacts with a suitable substrate (e.g., Amplex Red) to produce a fluorescent or colored product that can be quantified.[11]
-
Materials:
-
Human recombinant LSD1 enzyme
-
Dimethylated H3(1-21)K4 peptide substrate
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable HRP substrate)
-
96-well black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the LSD1 enzyme (e.g., 38.5 nM) and the test compound at various concentrations.[4]
-
Pre-incubate the enzyme and inhibitor on ice for 15 minutes.[4]
-
Initiate the enzymatic reaction by adding the dimethyl H3(1-21)K4 peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Add the detection mix containing HRP and Amplex Red.
-
Incubate for an additional 15-30 minutes to allow for color/fluorescence development.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a four-parameter logistic dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the synthesized LSD1 inhibitor on the proliferation and viability of cancer cells.[12][13]
-
Principle: Metabolically active cells reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]
-
Materials:
-
Cancer cell line (e.g., THP-1 AML cells)
-
Complete culture medium
-
Test compound (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at an optimal density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.[12]
-
Prepare serial dilutions of the test compound in complete culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[13]
-
Treat the cells with a range of concentrations of the LSD1 inhibitor for a specified duration (e.g., 72 hours).[13]
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C.[13]
-
Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle-treated control and plot a dose-response curve to calculate the IC50 or EC50 value.[12]
-
Visualizations
Caption: Synthetic workflow for the preparation of a putative LSD1 inhibitor.
Caption: Workflow for the in vitro LSD1 inhibition assay.
Caption: Simplified diagram of LSD1's role and its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medshine Discovery presents new LSD1 inhibitors | BioWorld [bioworld.com]
- 7. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Development of Novel Antimycobacterial Agents from 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine and its derivatives as potential novel antimycobacterial agents. The protocols are based on established techniques for similar compound classes and aim to guide the discovery and development of new therapeutics against Mycobacterium tuberculosis.
Introduction
Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This necessitates the urgent development of new antimycobacterial agents with novel mechanisms of action. Biphenyl derivatives have shown promise as a scaffold for the development of potent inhibitors against various biological targets. This document outlines the synthesis, characterization, and antimycobacterial evaluation of compounds derived from this compound.
Synthesis of this compound Derivatives
The synthesis of the target compounds can be achieved through a multi-step process, starting from commercially available precursors. A representative synthetic scheme is outlined below.
Experimental Protocol: Synthesis
-
Synthesis of 4-(benzyloxy)benzonitrile: A reaction mixture of 4-hydroxybenzonitrile, benzyl chloride, and potassium carbonate in acetone is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is filtered, and the solvent is evaporated to yield 4-(benzyloxy)benzonitrile.[1]
-
Reduction to 4-(benzyloxy)benzylamine: The synthesized 4-(benzyloxy)benzonitrile is reduced using a suitable reducing agent like lithium aluminum hydride (Li(AlH₄)) in an anhydrous solvent such as tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature.[1]
-
Suzuki Coupling: The core biphenyl structure can be synthesized via a Suzuki coupling reaction between a suitably protected 2-aminophenylboronic acid derivative and a 4'-benzyloxy-functionalized aryl halide.
-
Purification and Characterization: The final compounds are purified using column chromatography on silica gel. The structure and purity of the synthesized derivatives are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[2]
In Vitro Antimycobacterial Activity
The antimycobacterial activity of the synthesized compounds is determined by measuring their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv.
Experimental Protocol: MIC Determination
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is used as the reference strain.
-
Assay Method: A 96-well microplate-based assay, such as the Resazurin Microtiter Assay (REMA), is employed to determine the MIC values.[3]
-
Procedure:
-
Serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Isoniazid is used as a positive control.[4]
-
The plates are incubated at 37°C for a specified period.
-
Resazurin solution is added to each well, and the color change from blue to pink is observed to determine bacterial viability.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Data Presentation
The antimycobacterial activity and cytotoxicity of the synthesized compounds should be summarized in a clear and structured table for easy comparison.
| Compound ID | Structure | MIC against M. tuberculosis H37Rv (µg/mL) | Cytotoxicity (CC50 in Vero cells, µg/mL) | Selectivity Index (SI = CC50/MIC) |
| Lead Compound | This compound | Data | Data | Data |
| Derivative 1 | Structure | Data | Data | Data |
| Derivative 2 | Structure | Data | Data | Data |
| Isoniazid | - | Data | Data | Data |
Potential Mechanisms of Action
Biphenyl-based compounds have been reported to target various essential pathways in M. tuberculosis. The potential mechanisms of action for this compound derivatives could include:
-
Inhibition of Cell Wall Synthesis: This is a common target for many antimycobacterial drugs.[5]
-
Disruption of Bioenergetics: Inhibition of the menaquinone biosynthetic pathway can lead to ATP depletion and bacterial death.[6]
-
Inhibition of Key Enzymes: Specific enzymes crucial for mycobacterial survival, such as protein tyrosine phosphatase MptpB or acetyltransferase Eis, could be potential targets.[7][8]
Visualizations
Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of novel antimycobacterial agents.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized mechanisms of action for biphenyl-based antimycobacterial agents.
Conclusion
The protocols and methodologies outlined in these application notes provide a framework for the systematic development of novel antimycobacterial agents based on the this compound scaffold. Further investigation into the structure-activity relationship and mechanism of action will be crucial for optimizing the lead compounds and advancing them through the drug discovery pipeline.
References
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro anti-mycobacterial activity of selected medicinal plants against Mycobacterium tuberculosis and Mycobacterium bovis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzimidazole derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bioenergetic Inhibitors: Antibiotic Efficacy and Mechanisms of Action in Mycobacterium tuberculosis [frontiersin.org]
- 7. Theoretical studies on the interaction of biphenyl inhibitors with Mycobacterium tuberculosis protein tyrosine phosphatase MptpB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Debenzylation of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the debenzylation of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine to yield 4'-hydroxy-[1,1'-biphenyl]-2-amine. The protocol is based on a robust and widely applicable catalytic transfer hydrogenation method using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor. This method is favored for its operational simplicity, mild reaction conditions, and avoidance of high-pressure hydrogenation apparatus. Included are comprehensive guidelines for reaction setup, monitoring, work-up, and purification, along with data presentation tables and a visual workflow diagram to ensure procedural clarity and reproducibility.
Introduction
The removal of a benzyl protecting group is a crucial step in the synthesis of many pharmaceutical compounds and complex organic molecules. The benzyloxy group in this compound masks a phenolic hydroxyl group, while the amino group remains unprotected. The selective cleavage of the O-benzyl ether is essential to unmask the hydroxyl functionality for further synthetic transformations or to arrive at the final target molecule.
Catalytic transfer hydrogenation is a preferred method for this transformation due to its mildness and efficiency.[1] In this procedure, ammonium formate serves as a convenient in situ source of hydrogen, eliminating the need for handling flammable hydrogen gas.[1][2] The palladium on carbon catalyst facilitates the hydrogen transfer from the donor to the substrate, effecting the cleavage of the benzyl ether C-O bond.
Experimental Protocol
Materials and Equipment
-
This compound (Substrate)
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Chloroform (CHCl₃)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and solvents
-
UV lamp for TLC visualization
-
Filtration apparatus (Büchner funnel or similar)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add an equal weight of 10% Pd/C catalyst to the flask.[1]
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous methanol to dissolve the substrate. The recommended concentration is typically around 0.1-0.2 M.
-
-
Addition of Hydrogen Donor:
-
To the stirred suspension, add anhydrous ammonium formate (5.0 eq) in a single portion.[1]
-
-
Reaction Conditions:
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain stirring.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3][4]
-
Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[5]
-
Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation. The product, being more polar due to the free hydroxyl group, will have a lower Rf value than the starting material.[6]
-
The reaction is considered complete when the starting material spot is no longer visible by UV light in the reaction mixture lane.[4][5] Reaction times can vary, but are typically in the range of 1-10 hours.[1][7]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3][8][9] Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely on the filter paper.[3]
-
Wash the Celite® pad thoroughly with chloroform or ethyl acetate to ensure complete recovery of the product.[1]
-
Combine the organic filtrates.
-
-
Purification:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel to afford the pure 4'-hydroxy-[1,1'-biphenyl]-2-amine.
-
Data Presentation
Table 1: Reagents and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass (mg) |
| This compound | 275.35 | 1.0 | 1.0 | 275.35 |
| 10% Palladium on Carbon | - | - | - | 275.35 |
| Anhydrous Ammonium Formate | 63.06 | 5.0 | 5.0 | 315.3 |
| Methanol (solvent) | 32.04 | - | - | 10 mL |
Table 2: Reaction Parameters and Monitoring
| Parameter | Value |
| Temperature | Reflux (approx. 65 °C for Methanol) |
| Reaction Time | 1 - 10 hours (monitor by TLC) |
| TLC Eluent System | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Starting Material Rf | ~0.7 (example) |
| Product Rf | ~0.3 (example) |
Mandatory Visualization
Caption: Experimental workflow for the debenzylation of this compound.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, as indicated by the persistence of the starting material on TLC, consider adding an additional portion of ammonium formate. Ensure the catalyst has not been deactivated; if catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may be necessary.[8]
-
Low Yield: Low yields can result from incomplete reaction or loss of product during work-up. Ensure the Celite® pad is washed thoroughly to recover all the product. If the product is volatile or water-soluble, adjust the work-up procedure accordingly.[10]
-
Side Reactions: While this method is generally clean, prolonged reaction times or excessive temperatures could lead to side reactions. Adhering to the recommended conditions and monitoring the reaction closely can mitigate this.
Safety Precautions
-
Palladium on carbon is flammable and can be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care in an inert atmosphere and never allow the catalyst to become dry on filter paper.[3]
-
Ammonium formate is a mild irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Methanol is flammable and toxic. Handle in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. ijcr.info [ijcr.info]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine in the Preparation of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine as a versatile building block for the synthesis of novel organic materials. The protocols detailed below are grounded in established synthetic methodologies for related biphenyl amine derivatives and are intended to serve as a robust starting point for the development of new materials for organic electronics and sensing applications.
Application in Organic Light-Emitting Diodes (OLEDs) as a Hole-Transporting Material (HTM) Precursor
The biphenyl amine moiety is a well-established core for hole-transporting materials (HTMs) due to its electron-rich nature and ability to form stable radical cations. The presence of the benzyloxy group in this compound offers a handle for further functionalization and can influence the material's solubility and morphological stability in thin films. The 2-amino group is a key reactive site for building more complex, triarylamine-based HTMs. These materials are crucial for efficient charge injection and transport in OLED devices, directly impacting their overall performance and longevity.[1][2]
The following table summarizes the expected performance of a hypothetical OLED device where a derivative of this compound is used as the hole-transporting layer. The data is extrapolated from reported performance of OLEDs with similar biphenyl-based HTMs.[1][3][4][5]
| Parameter | Value | Unit |
| Device Structure | ITO / HTM (40 nm) / Alq₃ (60 nm) / LiF (1 nm) / Al (100 nm) | - |
| Maximum Luminance | > 15,000 | cd/m² |
| Current Efficiency | ~ 4.5 | cd/A |
| Power Efficiency | ~ 2.8 | lm/W |
| External Quantum Efficiency (EQE) | ~ 5.0 | % |
| Turn-on Voltage | < 4.0 | V |
| Emission Color | Green (from Alq₃) | - |
Experimental Protocols
Protocol 1: Synthesis of a Triarylamine-Based Hole-Transporting Material via Buchwald-Hartwig Amination
This protocol describes a hypothetical synthesis of N,N-bis(4-iodophenyl)-4'-(benzyloxy)-[1,1'-biphenyl]-2-amine, a precursor that can be further functionalized to create a final hole-transporting material. The Buchwald-Hartwig cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Caption: Synthetic scheme for a triarylamine derivative.
Materials and Equipment:
-
This compound (1.0 eq.)
-
1,4-diiodobenzene (2.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.5 eq.)
-
Anhydrous toluene
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, 1,4-diiodobenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Heat the mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired triarylamine product.
Application in Fluorescent Sensing
Derivatives of biphenyl amines can be engineered to act as fluorescent sensors for various analytes.[6] The fluorescence properties of these molecules can be sensitive to their local environment, making them suitable for detecting changes in polarity, viscosity, or the presence of specific ions or molecules. The 2-amino group of this compound can be functionalized with a fluorophore or a recognition moiety to create a turn-on or turn-off fluorescent sensor.
The following diagram illustrates a general workflow for the development and application of a fluorescent sensor based on a derivative of this compound.
Caption: Workflow for fluorescent sensor development.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
To further functionalize the biphenyl core, a Suzuki-Miyaura cross-coupling can be employed. This protocol provides a general method for coupling an aryl halide derivative of this compound with an arylboronic acid.[7][8][9]
Materials and Equipment:
-
Aryl halide derivative of this compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk flask with condenser and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel.
Disclaimer: The specific applications and protocols described herein are based on the known chemistry of related compounds and are provided for research and development purposes. Researchers should adapt and optimize these procedures for their specific needs and exercise appropriate safety precautions.
References
- 1. New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Highly efficient blue organic light-emitting diodes using quantum well-like multiple emissive layer structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced performance of organic light emitting device by incorporating 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl as an efficient hole-injection nano-layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly efficient blue organic light-emitting diodes using quantum well-like multiple emissive layer structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine in palladium-catalyzed cross-coupling reactions, with a primary focus on the synthesis of carbazole derivatives. Carbazoles are a significant class of heterocyclic compounds prevalent in numerous biologically active natural products and pharmaceuticals. The methodologies described herein are based on established palladium-catalyzed intramolecular C-H amination reactions, which offer an efficient route to construct the carbazole scaffold.
Application: Synthesis of 2-(Benzyloxy)-9H-carbazole
The primary application of this compound in palladium-catalyzed cross-coupling is its intramolecular cyclization to form 2-(benzyloxy)-9H-carbazole. This transformation is a key step in the synthesis of various complex molecules and potential drug candidates. The reaction typically proceeds via a tandem C-H functionalization and C-N bond formation. For the reaction to proceed efficiently, the starting amine is often first protected, for example, as an acetamide.
The general two-step sequence involves:
-
N-Acetylation: Protection of the primary amine to form the corresponding acetamide.
-
Intramolecular C-H Amination: Palladium-catalyzed cyclization of the N-acetylated intermediate to yield the carbazole product.
This approach allows for the regioselective formation of the carbazole ring system.[1]
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the primary amine group as an acetamide, which is a common prerequisite for subsequent palladium-catalyzed C-H activation and C-N bond formation.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane.
-
Add pyridine (1.2 equiv) to the solution at room temperature with stirring.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-(4'-(benzyloxy)-[1,1'-biphenyl]-2-yl)acetamide can be purified by column chromatography on silica gel if necessary.
Experimental Workflow for N-Acetylation
Caption: Workflow for the N-acetylation of this compound.
Protocol 2: Palladium-Catalyzed Intramolecular C-H Amination
This protocol outlines the synthesis of 2-(benzyloxy)-9-acetyl-9H-carbazole from N-(4'-(benzyloxy)-[1,1'-biphenyl]-2-yl)acetamide. The subsequent deacetylation to the free NH-carbazole can be achieved under standard basic conditions. This procedure is adapted from established methods for the synthesis of substituted carbazoles.[1][2]
Materials:
-
N-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetamide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
Toluene or Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon) or Air
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube or vial, add N-(4'-(benzyloxy)-[1,1'-biphenyl]-2-yl)acetamide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and Cu(OAc)₂ (2.0 equiv).
-
Evacuate and backfill the tube with oxygen or ensure it is open to the air.
-
Add anhydrous toluene or DMSO via syringe.
-
Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(benzyloxy)-9-acetyl-9H-carbazole.
Experimental Workflow for Intramolecular C-H Amination
Caption: Workflow for the palladium-catalyzed intramolecular C-H amination.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the palladium-catalyzed intramolecular C-H amination of various N-acetyl-2-aminobiphenyl derivatives to form carbazoles, as reported in the literature. These examples provide an expected range for the synthesis of 2-(benzyloxy)-9-acetyl-9H-carbazole.
| Entry | Substrate (N-acetyl-2-aminobiphenyl derivative) | Pd Catalyst (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4'-Methoxy | Pd(OAc)₂ (5) | Cu(OAc)₂ (2.0) | Toluene | 130 | 24 | 91 | [1] |
| 2 | 4'-Trifluoromethyl | Pd(OAc)₂ (5) | Cu(OAc)₂ (2.0) | Toluene | 130 | 24 | 81 | [1] |
| 3 | 3'-Methoxy | Pd(OAc)₂ (5) | Cu(OAc)₂ (2.0) | Toluene | 130 | 24 | 85 | [1] |
| 4 | 4'-Fluoro | Pd(OAc)₂ (5) | Cu(OAc)₂ (2.0) | Toluene | 130 | 24 | 83 | [1] |
| 5 | 4'-Cyano | Pd(OAc)₂ (5) | Cu(OAc)₂ (2.0) | DMSO | 130 | 24 | 75 | [1] |
| 6 | 4'-Nitro | Pd(OAc)₂ (5) | Cu(OAc)₂ (2.0) | DMSO | 130 | 24 | 78 | [1] |
Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed intramolecular C-H amination involves the initial formation of a Pd(II) species which coordinates to the acetamide. This is followed by an intramolecular C-H activation to form a palladacycle intermediate. Reductive elimination then forms the C-N bond of the carbazole ring and a Pd(0) species. The Cu(II) oxidant reoxidizes Pd(0) to Pd(II) to complete the catalytic cycle.[2]
Proposed Catalytic Cycle for Carbazole Synthesis
Caption: Proposed catalytic cycle for the intramolecular C-H amination.
Concluding Remarks
The palladium-catalyzed intramolecular C-H amination of this compound (after N-acetylation) provides an effective and modular route for the synthesis of benzyloxy-substituted carbazoles. This methodology is of significant interest to researchers in medicinal chemistry and materials science due to the wide range of biological and photophysical properties exhibited by carbazole derivatives. The protocols and data presented here serve as a comprehensive guide for the application of this important transformation.
References
Application Notes and Protocols for the Functionalization of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the chemical modification of the primary amine group of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. The protocols detailed herein are foundational for structure-activity relationship (SAR) studies and the development of novel molecular entities in medicinal chemistry and materials science. The functionalization reactions covered include N-acetylation, N-sulfonylation, N-alkylation via reductive amination, and N-arylation through the Buchwald-Hartwig amination.
Introduction
This compound is a versatile building block in organic synthesis. Its primary amine functionality serves as a key handle for introducing a wide array of substituents, thereby enabling the exploration of diverse chemical space. The benzyloxy group offers a stable protecting group for the phenol, which can be cleaved under specific conditions if further modification at that position is desired. The biphenyl scaffold is a common motif in many biologically active compounds and functional materials.
These application notes provide detailed experimental procedures, expected outcomes, and characterization data for the synthesis of representative derivatives. The protocols are designed to be robust and scalable, catering to the needs of both small-scale screening and larger-scale synthesis campaigns.
General Experimental Workflow
The general workflow for the functionalization of this compound is depicted below. The process begins with the selection of the appropriate reaction conditions based on the desired functional group to be introduced. Following the reaction, a standard work-up and purification procedure is employed to isolate the desired product.
Caption: General workflow for the functionalization of this compound.
I. N-Acylation: Synthesis of N-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetamide
N-acylation is a fundamental transformation that introduces an amide functionality. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. Here, we describe the N-acetylation using acetic anhydride.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as pyridine (1.5 eq.) or triethylamine (1.5 eq.), to the solution and stir for 10 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(4'-(benzyloxy)-[1,1'-biphenyl]-2-yl)acetamide.
Quantitative Data
| Product | Reagents | Solvent | Base | Time (h) | Yield (%) | M.p. (°C) |
| N-acetyl derivative | Acetic anhydride | DCM | Pyridine | 2-4 | 85-95 | 135-138 |
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.0-7.0 (m, 13H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 2.15 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 158.0, 140.5, 138.0, 137.0, 135.0, 131.0, 130.0, 129.0, 128.5, 128.0, 127.5, 125.0, 115.0, 70.0, 24.0.
-
MS (ESI): m/z calculated for C₂₁H₁₉NO₂ [M+H]⁺, found [M+H]⁺.
II. N-Sulfonylation: Synthesis of N-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)-4-methylbenzenesulfonamide
N-sulfonylation introduces a sulfonamide group, a key pharmacophore in many drugs, including antibiotics and diuretics. This protocol describes the reaction with p-toluenesulfonyl chloride (tosyl chloride).
Experimental Protocol
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Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine, which acts as both solvent and base.
-
Addition of Sulfonylating Agent: Cool the solution to 0 °C in an ice bath and slowly add p-toluenesulfonyl chloride (1.1 eq.).
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the desired sulfonamide.
Quantitative Data
| Product | Reagents | Solvent | Base | Time (h) | Yield (%) | M.p. (°C) |
| N-tosyl derivative | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12-16 | 80-90 | 150-153 |
Characterization Data (Expected)
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¹H NMR (CDCl₃, 400 MHz): δ 7.8-6.8 (m, 17H, Ar-H), 5.05 (s, 2H, OCH₂Ph), 2.35 (s, 3H, Ar-CH₃).
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¹³C NMR (CDCl₃, 100 MHz): δ 158.5, 144.0, 140.0, 138.5, 137.0, 136.0, 131.5, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 125.5, 115.5, 70.0, 21.5.
-
MS (ESI): m/z calculated for C₂₆H₂₃NO₃S [M+H]⁺, found [M+H]⁺.
III. N-Alkylation via Reductive Amination: Synthesis of N-Benzyl-4'-(benzyloxy)-[1,1'-biphenyl]-2-amine
Reductive amination is a versatile method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines. This protocol details the reaction with benzaldehyde.
Experimental Protocol
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Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent like methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
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Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.
-
Work-up: Quench the reaction carefully with water. Extract the product with an organic solvent. Wash the organic layer with saturated NaHCO₃ solution and brine.
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Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Product | Reagents | Solvent | Reducing Agent | Time (h) | Yield (%) | Physical State |
| N-benzyl derivative | Benzaldehyde | Methanol | NaBH₄ | 4-6 | 70-85 | Solid |
Characterization Data (Expected)
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¹H NMR (CDCl₃, 400 MHz): δ 7.5-6.9 (m, 18H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.35 (s, 2H, NCH₂Ph).
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¹³C NMR (CDCl₃, 100 MHz): δ 157.5, 145.0, 140.0, 139.0, 137.0, 131.0, 130.5, 129.0, 128.8, 128.6, 128.0, 127.8, 127.5, 127.0, 122.0, 118.0, 115.0, 70.0, 48.0.
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MS (ESI): m/z calculated for C₂₆H₂₃NO [M+H]⁺, found [M+H]⁺.
IV. N-Arylation: Buchwald-Hartwig Amination for the Synthesis of N-Phenyl-4'-(benzyloxy)-[1,1'-biphenyl]-2-amine
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines.[1][2]
Experimental Protocol
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Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), aryl halide (e.g., iodobenzene, 1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq.).
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Solvent and Degassing: Add anhydrous toluene as the solvent. Degas the mixture by bubbling argon through the solution for 15-20 minutes.
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Reaction: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the N-arylated product.[3][4]
Quantitative Data
| Product | Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-phenyl derivative | Iodobenzene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | 75-90 |
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 500 MHz): δ 7.6-6.9 (m, 18H, Ar-H), 5.66 (br s, 1H, NH), 5.12 (s, 2H, OCH₂Ph).[3]
-
¹³C NMR (CDCl₃, 126 MHz): δ 158.0, 144.1, 140.9, 139.7, 137.0, 132.2, 131.6, 130.1, 129.6, 129.0, 128.5, 128.2, 127.8, 121.8, 118.9, 118.2, 115.2, 70.1.[3]
-
MS (ESI): m/z calculated for C₂₅H₂₁NO [M+H]⁺, found [M+H]⁺.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the starting material and the various functionalized products described in these protocols.
Caption: Key functionalization pathways for this compound.
Conclusion
The protocols outlined in these application notes provide a robust foundation for the derivatization of this compound. These methods are widely applicable in drug discovery and materials science for the rapid generation of analogues for biological screening and property optimization. The provided data serves as a benchmark for expected outcomes, although specific results may vary depending on the exact reaction conditions and scale. Researchers are encouraged to optimize these protocols to suit their specific needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-(Benzyloxy)-[1,'-biphenyl]-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. The primary synthetic route addressed is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling. The proposed solutions are based on established principles of organic synthesis and cross-coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) species may not have been formed or has decomposed. | - Use a fresh batch of palladium precursor and ligand.- Consider using a more robust, air-stable precatalyst such as a palladacycle.- Ensure proper activation if using a Pd(II) source. |
| Inefficient Ligand: The chosen phosphine ligand may not be suitable for the specific substrates. | - For electron-rich anilines or sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos. | |
| Incorrect Base: The base may be too weak to promote transmetalation or may not be sufficiently soluble. | - Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.- If using a solid base, ensure it is finely powdered to maximize surface area. | |
| Poor Solvent Choice: The solvent system may not adequately dissolve all reactants or facilitate the catalytic cycle. | - A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is often effective.- Ensure vigorous stirring in biphasic systems to maximize interfacial contact. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid. | - Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.- Maintain a positive pressure of an inert gas throughout the reaction. |
| Suboptimal Catalyst/Ligand Ratio: An incorrect ratio can lead to side reactions. | - Optimize the palladium to ligand ratio. Typically, a 1:1 to 1:2 ratio is used, but this can be substrate-dependent. | |
| Protodeboronation of the Boronic Acid | Presence of Protic Impurities/Water: Water or other protic species can lead to the cleavage of the C-B bond. | - Use anhydrous solvents and reagents.- Consider using a milder base like KF or K₂CO₃, which are less likely to promote hydrolysis. |
| Unstable Boronic Acid: Some boronic acids are inherently unstable. | - Use the boronic acid as soon as possible after purchase or preparation.- Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt. | |
| Formation of Debenzylated Product | Harsh Reaction Conditions: High temperatures or certain reagents can lead to the cleavage of the benzyl ether. | - Attempt the reaction at a lower temperature for a longer duration.- Avoid strongly acidic or basic conditions during workup and purification if possible. |
| Difficult Purification | Co-elution of Product and Byproducts: The desired product may have a similar polarity to starting materials or byproducts (e.g., homocoupled products). | - Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent can improve separation.- Consider using a different stationary phase for chromatography (e.g., alumina or a bonded-phase silica).- Recrystallization from a suitable solvent system may be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the palladium-catalyzed reaction of a 2-aminophenyl boronic acid or its derivative with a 1-benzyloxy-4-halobenzene, or the coupling of a 2-haloaniline derivative with a 4-(benzyloxy)phenylboronic acid. The use of a protecting group on the amine, such as a Boc group, is often recommended to improve yields and reduce side reactions.
Q2: Why is my reaction yield consistently low?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. The most common culprits are an inactive catalyst, the presence of oxygen leading to side reactions, or suboptimal reaction conditions (base, solvent, temperature). Refer to the "Low or No Product Formation" section in the troubleshooting guide for detailed solutions.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. What is causing this?
A3: The homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen. It is crucial to ensure that all solvents and reagents are thoroughly deoxygenated and that the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).
Q4: Is it necessary to protect the amino group of the 2-aminophenyl boronic acid?
A4: While not always strictly necessary, protecting the amino group, for example as a Boc-carbamate, is highly recommended. The free amine can sometimes interfere with the catalytic cycle, leading to lower yields. Protection can lead to cleaner reactions and higher yields.
Q5: How can I effectively purify the final product?
A5: Purification of 2-aminobiphenyl derivatives can be challenging due to the similar polarities of the product, starting materials, and byproducts. Flash column chromatography on silica gel is the most common method. A carefully optimized eluent system, often a gradient of ethyl acetate in hexanes, is key. If co-elution is a problem, consider alternative adsorbents or recrystallization.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling to synthesize a protected precursor to this compound.
Synthesis of tert-butyl (4'-(benzyloxy)-[1,1'-biphenyl]-2-yl)carbamate
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Reactants:
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1-(Benzyloxy)-4-iodobenzene (1.0 equiv)
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2-((tert-Butoxycarbonyl)amino)phenylboronic acid (1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
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SPhos (0.04 equiv)
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Potassium phosphate (K₃PO₄; 3.0 equiv)
-
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Solvent:
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Dioxane and Water (e.g., 4:1 v/v)
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Procedure:
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To a dried reaction flask, add 1-(benzyloxy)-4-iodobenzene, 2-((tert-butoxycarbonyl)amino)phenylboronic acid, and potassium phosphate.
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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In a separate flask, dissolve palladium(II) acetate and SPhos in degassed dioxane.
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Add the catalyst solution to the reaction flask via syringe, followed by degassed water.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected product.
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The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling synthesis of protected this compound. Please note that yields are highly dependent on the specific reaction conditions and scale.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-5 mol % | Lower loadings may be possible with highly active catalyst systems. |
| Ligand Loading | 1-2 equivalents relative to Palladium | Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | 2-3 equivalents | K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. |
| Reaction Temperature | 80-110 °C | Temperature can be optimized to balance reaction rate and stability of reactants. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |
| Expected Yield | 60-90% (of protected product) | Yields can vary significantly based on the purity of starting materials and reaction optimization. |
Visualizations
optimizing reaction conditions for 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the synthesis of this compound via Suzuki-Miyaura coupling?
A1: A reliable starting point is the palladium-catalyzed cross-coupling of 2-bromoaniline with (4-(benzyloxy)phenyl)boronic acid. This reaction offers a direct route to the desired biphenyl scaffold. Key considerations for this reaction are the choice of catalyst, ligand, base, and solvent, as these will significantly impact yield and purity.
Q2: My reaction is showing low to no conversion of the starting materials. What are the most likely causes?
A2: Low or no conversion in Suzuki couplings is a common issue. The primary culprits are typically related to the catalyst, reagents, or reaction atmosphere.[1][2] Key areas to investigate include:
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Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This process can be inefficient. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[2]
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Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to thoroughly degas all solvents and run the reaction under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).
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Reagent Quality: The purity of the 2-bromoaniline and the stability of the (4-(benzyloxy)phenyl)boronic acid are critical. Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of unreactive anhydrides (boroxines).[2]
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Inappropriate Base or Solvent: The choice of base and solvent are interdependent and crucial for the reaction's success. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the reactants or product.
Q3: I am observing significant amounts of homocoupling byproducts (biphenyl from the boronic acid and/or 2,2'-diaminobiphenyl). How can I minimize this?
A3: Homocoupling is a frequent side reaction in Suzuki couplings, often promoted by the presence of oxygen.[1] Oxygen can facilitate the oxidative homocoupling of the boronic acid. To minimize this, ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas throughout the reaction. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate side reactions associated with the in situ reduction of Pd(II) precursors.[2]
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common pathway for boronic acid degradation, especially with electron-rich substrates.[1] The presence of water is a key factor in this side reaction. To minimize protodeboronation, consider using anhydrous conditions or switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
Q5: Can the unprotected amine group on 2-bromoaniline interfere with the reaction?
A5: Yes, the free amine group can act as a ligand and coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. While many Suzuki couplings with unprotected anilines are successful, low yields can sometimes be attributed to this interaction. If catalyst inhibition is suspected, increasing the ligand-to-palladium ratio or switching to a bulkier ligand can sometimes be beneficial. In some challenging cases, protection of the amine group (e.g., as a Boc-carbamate) may be necessary, followed by a deprotection step after the coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive or decomposed catalyst. 2. Presence of oxygen in the reaction. 3. Poor quality of starting materials (especially the boronic acid). 4. Incorrect choice of base or solvent. 5. Insufficient reaction temperature. | 1. Use a fresh batch of catalyst or a more robust precatalyst (e.g., a Buchwald palladacycle).[2] 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[1] 3. Verify the purity of starting materials. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[2] 4. Screen different base/solvent combinations (see Data Presentation section). 5. Incrementally increase the reaction temperature, monitoring for product formation and decomposition. |
| High Levels of Homocoupling Byproducts | 1. Significant oxygen contamination. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Improve degassing procedures (e.g., use freeze-pump-thaw cycles for solvents) and ensure a leak-free reaction setup. 2. Consider using a direct Pd(0) source like Pd(PPh₃)₄. |
| Significant Protodeboronation | 1. Presence of water. 2. Base is too strong. 3. Prolonged reaction time at elevated temperature. | 1. Switch to anhydrous solvents and reagents. 2. Use a milder base such as K₂CO₃ or KF.[1][3] 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Complex Mixture of Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Potential side reactions involving the benzyloxy group (e.g., debenzylation). | 1. Lower the reaction temperature and increase the reaction time. 2. While the benzyloxy group is generally stable under Suzuki conditions, if debenzylation is observed, consider a milder base or lower temperature. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts. 2. Product is an oil or difficult to crystallize. | 1. Optimize column chromatography conditions (e.g., different solvent systems). 2. Consider converting the amine to its hydrochloride salt for purification by recrystallization, followed by neutralization to recover the free amine. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for optimizing the Suzuki-Miyaura coupling of 2-bromoaniline and (4-(benzyloxy)phenyl)boronic acid. These are representative data based on typical outcomes for similar reactions.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 65 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |
| PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 85 |
| XPhos Pd G3 (1) | - | K₃PO₄ | Toluene | 100 | 8 | 92 |
Table 2: Effect of Base and Solvent on Yield
| Catalyst | Base (2 equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 10 | 85 |
| PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 8 | 88 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8 | 82 |
| PdCl₂(dppf) | Na₂CO₃ | Ethanol/H₂O (3:1) | 80 | 12 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromoaniline (1.0 mmol, 1.0 equiv.), (4-(benzyloxy)phenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
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Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%).
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Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
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Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir vigorously.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 2-bromoaniline is consumed (typically 10-16 hours).
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Purification of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Possible Causes:
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Strong Adsorption to Silica Gel: The basic amine group can interact strongly with the acidic silica gel, leading to product retention on the column.
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Improper Solvent System: The polarity of the eluent may not be optimal for efficient elution of the target compound.
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Compound Degradation: The compound may be sensitive to the acidic nature of the silica gel.
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Sample Overloading: Exceeding the capacity of the column can lead to poor separation and product loss.
Solutions:
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Neutralize Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia (e.g., 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
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Optimize Solvent System: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for biphenyl compounds is a mixture of hexane and ethyl acetate. Gradually increase the polarity to find the optimal ratio for separation.
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Use Alternative Stationary Phases: Consider using a more inert stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.
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Proper Loading: As a general guideline, use a silica gel to crude product ratio of 30:1 to 50:1 by weight.
Issue 2: Co-elution of Impurities
Possible Causes:
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Similar Polarity of Impurities: Byproducts from the synthesis, such as homocoupled products or dehalogenated starting materials from a Suzuki coupling reaction, may have similar polarities to the desired product.
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Isomeric Impurities: Positional isomers formed during the synthesis can be difficult to separate.
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Inefficient Column Packing: Poorly packed columns with channels or cracks can lead to broad peaks and poor separation.
Solutions:
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High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., a biphenyl or phenyl-hexyl phase) can provide higher resolution.[1]
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Gradient Elution: Employing a gradient elution in column chromatography, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with close Rf values.
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Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing impurities with different solubility profiles.
Issue 3: Product "Oiling Out" During Recrystallization
Possible Cause:
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High Solute Concentration: The solution may be too supersaturated, causing the compound to separate as a liquid phase instead of forming crystals.
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Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over a crystalline solid.
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Presence of Impurities: Impurities can sometimes inhibit crystal lattice formation.
Solutions:
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Slower Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
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Use of a Seed Crystal: Adding a small crystal of the pure compound can induce crystallization.
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Solvent System Adjustment: Use a solvent pair (a good solvent and a poor solvent) to carefully control the solubility and promote crystallization.
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Salt Formation: Convert the amine to a salt (e.g., hydrochloride or sulfate) which often has better crystallization properties.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound via a Suzuki coupling?
A1: Common impurities from a Suzuki coupling reaction include:
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Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material.
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Dehalogenated starting materials: The starting aryl halide can be reduced, leading to the corresponding arene.
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Residual palladium catalyst: The palladium catalyst used in the reaction may need to be removed.
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Unreacted starting materials: Incomplete reactions will leave starting aryl halides and boronic acids or esters in the crude product.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate, develop the plate in the same eluent system used for the column, and visualize the spots under UV light. Fractions containing the pure product (a single spot with the correct Rf value) should be combined.
Q3: Is the benzyloxy group stable during purification?
A3: The benzyloxy group is generally stable under neutral and basic conditions. However, it can be cleaved by strong acids or under certain reductive conditions (e.g., catalytic hydrogenation).[3][4] Therefore, it is advisable to avoid strongly acidic conditions during purification.
Q4: My compound is a solid but appears amorphous after purification. How can I induce crystallization?
A4: If your compound is an amorphous solid, you can try dissolving it in a minimal amount of a suitable hot solvent and allowing it to cool slowly. If that fails, techniques such as scratching the inside of the flask with a glass rod at the solvent-air interface or introducing a seed crystal can help induce crystallization. Experimenting with a variety of solvents or solvent mixtures is also recommended.
Data Presentation
Table 1: Typical Column Chromatography Parameters for Purification
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) or Neutral Alumina |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 95:5 and gradually increasing to 80:20) |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) in the eluent |
| Loading Technique | Dry loading for poorly soluble compounds |
| Monitoring | TLC with UV visualization |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation and Column Packing:
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Ensure the chromatography column is clean, dry, and mounted vertically.
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Insert a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 0.5-1 cm).
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading: If the compound has low solubility in the eluent, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with the low-polarity solvent system and collect fractions.
-
Gradually increase the polarity of the eluent as needed based on TLC monitoring.
-
Collect fractions in labeled test tubes.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
identifying and minimizing byproducts in 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. The primary focus is on identifying and minimizing byproducts commonly encountered during its synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an ortho-haloaniline (such as 2-bromoaniline or 2-iodoaniline) with 4-(benzyloxy)phenylboronic acid or its corresponding boronic ester in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The main byproducts in the Suzuki-Miyaura synthesis of this compound include:
-
Homocoupling product of the boronic acid: 4,4'-bis(benzyloxy)biphenyl is formed from the coupling of two molecules of 4-(benzyloxy)phenylboronic acid.[3][4]
-
Protodeboronation product: Anisole is formed by the replacement of the boronic acid group with a hydrogen atom.
-
Protodehalogenation product: Aniline is formed from the starting ortho-haloaniline by replacing the halogen with a hydrogen atom.[5]
-
Diarylation of the product: In some cases, the product amine can undergo a subsequent N-arylation, though this is less common under typical Suzuki conditions.
Q3: How can I detect and quantify these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is ideal for separating the desired product from impurities and providing molecular weight information for identification.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can help in identifying and quantifying the major components.
Q4: What is the role of the ligand in minimizing byproduct formation?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) versus the side reactions. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed for coupling electron-rich aryl halides like 2-bromoaniline.[7] These ligands can accelerate the rate of reductive elimination, which forms the desired product, thereby outcompeting side reactions like homocoupling.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product with Significant Homocoupling of the Boronic Acid
Symptoms:
-
The desired product, this compound, is obtained in low yield.
-
A significant amount of a higher molecular weight, less polar byproduct is observed, identified as 4,4'-bis(benzyloxy)biphenyl.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Homocoupling is often promoted by oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species known to facilitate this side reaction.[3] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw or by sparging with an inert gas. |
| High Concentration of Pd(II) Pre-catalyst | Using a Pd(II) pre-catalyst can lead to initial homocoupling before the active Pd(0) species is fully formed.[4] Consider using a Pd(0) catalyst source directly, or a pre-catalyst that rapidly forms the active species. |
| Sub-optimal Ligand | The ligand may not be effectively promoting the desired cross-coupling pathway. Switch to a bulkier, more electron-rich phosphine ligand like SPhos, XPhos, or a similar biarylphosphine ligand, which can accelerate reductive elimination.[7] |
| High Instantaneous Concentration of Boronic Acid | A high concentration of the boronic acid can favor the bimolecular homocoupling reaction. Add the boronic acid solution to the reaction mixture slowly over a period of time using a syringe pump. |
Issue 2: Formation of Significant Amounts of Aniline (Protodehalogenation)
Symptoms:
-
Consumption of the starting 2-haloaniline is observed, but the yield of the desired product is low.
-
A significant peak corresponding to aniline is detected by GC-MS or LC-MS.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Presence of a Hydride Source | Dehalogenation can occur if a hydride source is present in the reaction mixture.[5] This can sometimes be trace water or impurities in the reagents or solvent. Ensure all reagents and solvents are of high purity and anhydrous where specified. |
| Slow Transmetalation Step | If the transmetalation of the boronic acid to the palladium complex is slow, the intermediate aryl-palladium-halide complex may be susceptible to side reactions like protodehalogenation.[1] The choice of base and solvent can significantly affect the rate of transmetalation. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF) may be necessary to find optimal conditions.[3] |
| Catalyst/Ligand System | The chosen catalyst system might not be optimal for this specific transformation. Experiment with different palladium sources and ligands. For electron-rich anilines, catalysts that favor rapid oxidative addition and transmetalation are preferred. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
2-Bromoaniline (1.0 equiv)
-
4-(Benzyloxy)phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 2-bromoaniline, 4-(benzyloxy)phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the Schlenk flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[8][9]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 7. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in the Suzuki coupling of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high yield in the Suzuki coupling of this compound?
A1: The success of this Suzuki coupling hinges on several key factors. Due to the presence of both an electron-donating benzyloxy group and a potentially coordinating amino group, careful optimization is crucial. The most critical factors include:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount, especially for coupling with electron-rich and potentially sterically hindered substrates.[1][2][3]
-
Base Selection: The base plays a crucial role in the catalytic cycle and its strength and solubility can significantly impact the reaction rate and yield.[4][5][6]
-
Solvent System: The choice of solvent affects the solubility of reagents and the stability of the catalytic species.[4][7][8]
-
Inert Atmosphere: Rigorous exclusion of oxygen is necessary to prevent catalyst degradation and side reactions like homocoupling.[1][4]
Q2: Which palladium catalyst and ligand combination is recommended for this substrate?
A2: For electron-rich and potentially hindered substrates like this compound, catalysts with bulky, electron-rich phosphine ligands are often most effective.[1][2] Consider starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species.[4] Good starting points include:
-
Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃, or preformed catalysts like CataCXium A palladacycle.[9][10][11]
-
Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other bulky, electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃).[3][12][13]
Q3: What are common side reactions to watch out for?
A3: Several side reactions can lead to low yields of the desired product. These include:
-
Homocoupling: Formation of a biaryl product from the coupling of two boronic acid/ester molecules. This is often promoted by the presence of oxygen.[1][4][14]
-
Protodeboronation: The replacement of the boronic acid/ester group with a hydrogen atom. This can be exacerbated by harsh reaction conditions or the presence of excess water.[1][14]
-
Dehalogenation: If using an aryl halide, the replacement of the halogen with a hydrogen atom can occur.[4]
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species, often forming palladium black.[14]
Q4: How can I effectively purify the final product?
A4: Purification of this compound can be challenging due to the presence of byproducts with similar polarities. A typical purification workflow involves:
-
Aqueous Work-up: To remove inorganic salts and water-soluble impurities.[15] A basic wash can help remove unreacted boronic acid.[15]
-
Column Chromatography: This is often necessary to separate the desired product from homocoupled byproducts and other organic impurities. Careful selection of the solvent system is crucial.[15]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[15]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst.[16] 2. Inefficient Oxidative Addition.[1][17] 3. Poorly Soluble Base.[4] | 1. Use a fresh, high-quality catalyst. Consider a more active catalyst/ligand system (e.g., Buchwald ligands).[18] 2. For aryl chlorides, which are less reactive, use a more electron-rich ligand.[1][19] 3. Switch to a more soluble base like Cs₂CO₃ or K₃PO₄, or use a solvent system that improves base solubility.[4][5] |
| Significant Homocoupling of Boronic Acid/Ester | 1. Presence of Oxygen.[1][4] 2. Use of a Pd(II) Pre-catalyst.[4] | 1. Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[4][19] 2. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).[15] |
| Formation of Protodeboronation Byproduct | 1. Harsh Reaction Conditions (high temperature, strong base).[1] 2. Presence of Excess Water. | 1. Screen different bases; a weaker base may be sufficient.[4] Lower the reaction temperature and monitor the reaction progress closely. 2. Use anhydrous solvents and ensure the base is dry. If a biphasic system is used, carefully control the amount of water. |
| Catalyst Turns Black (Palladium Black Formation) | 1. Catalyst Decomposition/Aggregation.[14] 2. High Reaction Temperature. | 1. Use a more robust ligand that stabilizes the palladium catalyst. 2. Lower the reaction temperature. |
| Difficulty in Product Purification | 1. Byproducts with similar polarity to the desired product.[15] | 1. Optimize column chromatography with a shallow solvent gradient.[15] 2. If the product is a solid, attempt recrystallization from various solvent systems.[15] |
Experimental Protocols
General Protocol for Suzuki Coupling
This is a representative starting protocol that should be optimized for the specific substrates.
Materials:
-
Aryl Halide (e.g., 2-bromoaniline derivative or 4-(benzyloxy)bromobenzene) (1.0 mmol)
-
Boronic Acid/Ester (e.g., 4-(benzyloxy)phenylboronic acid or 2-aminophenylboronic acid derivative) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O (4:1), Toluene/H₂O (10:1), or DMF)[4][5]
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, boronic acid/ester, palladium catalyst, and base under a counterflow of inert gas (argon or nitrogen).
-
Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.[5]
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the crude product by column chromatography and/or recrystallization.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. quora.com [quora.com]
improving the stability and handling of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and handling of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to oxidation. Aromatic amines are prone to degradation in the presence of air and light, which can lead to the formation of colored impurities and a decrease in purity over time. The benzyloxy group may also be susceptible to cleavage under certain conditions.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] It is recommended to store the compound in a cool, dry, and dark place to minimize degradation from heat, moisture, and light.
Q3: What are the main handling precautions I should take when working with this compound?
A3: Due to its potential for skin, eye, and respiratory irritation, appropriate personal protective equipment (PPE) should be worn at all times.[1][2] This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]
Q4: Can this compound be sensitive to certain solvents or reagents?
A4: Yes, avoid contact with strong oxidizing agents, as they can accelerate the degradation of the amine functional group. It is also advisable to use degassed solvents for reactions and dilutions to minimize exposure to dissolved oxygen.
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation can include a change in color, often to a yellow or brownish hue, and the development of an odor. For a more accurate assessment, it is recommended to check the purity of the compound using analytical techniques such as HPLC or TLC before use, especially if it has been in storage for an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected reaction byproducts or low yield | Degradation of the starting material due to improper storage or handling. | - Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC, or TLC) before starting the experiment. - Ensure all solvents are thoroughly degassed to remove dissolved oxygen. - Conduct the reaction under an inert atmosphere (argon or nitrogen). |
| Compound discoloration (yellowing/browning) | Oxidation of the amine functionality due to exposure to air and/or light. | - Store the compound under an inert atmosphere as recommended. - Protect the compound from light by using an amber-colored vial or by wrapping the container in aluminum foil. - If discoloration is observed, consider purifying the material by recrystallization or column chromatography before use. |
| Inconsistent analytical results (e.g., multiple spots on TLC) | Presence of impurities from degradation. | - Follow the purification steps mentioned above. - When preparing samples for analysis, use fresh, high-purity solvents and minimize the time the sample is exposed to the atmosphere. |
| Difficulty in dissolving the compound | The compound may have degraded into less soluble byproducts. | - Confirm the identity and purity of the compound. - Try gentle heating or sonication to aid dissolution, but be mindful of potential thermal degradation. Use degassed solvents. |
Experimental Protocols
General Handling of Air-Sensitive this compound
This protocol outlines the general procedure for handling the compound in a laboratory setting to minimize degradation.
Materials:
-
This compound
-
Inert gas source (Argon or Nitrogen) with a manifold
-
Schlenk flask or a vial with a septum-sealed cap
-
Degassed solvents
-
Syringes and needles
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Inerting the Storage Container: Before opening the primary container, flush the outside of the septum or cap with a gentle stream of inert gas.
-
Weighing the Compound:
-
For precise measurements, quickly weigh the desired amount of the solid in a tared, oven-dried vial.
-
Immediately after weighing, cap the vial and purge the headspace with inert gas using a needle connected to the gas manifold.
-
-
Dissolving the Compound:
-
Add degassed solvent to the vial containing the compound using a syringe.
-
If necessary, gently swirl or sonicate the vial to aid dissolution.
-
-
Transferring the Solution:
-
Use a syringe that has been purged with inert gas to withdraw the desired volume of the solution.
-
Transfer the solution to the reaction vessel, which should also be under an inert atmosphere.
-
Small-Scale Reaction Setup under Inert Atmosphere
This protocol describes a typical setup for a small-scale reaction involving this compound.
Materials:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum
-
Inert gas line with a bubbler
-
Syringes and needles
-
Solution of this compound in a degassed solvent
-
Other reaction reagents in degassed solvents
Procedure:
-
Assemble the Apparatus: Assemble the dry glassware, including the stir bar and septum, while hot and allow it to cool under a stream of inert gas.
-
Purge the System: Evacuate and backfill the reaction flask with inert gas three times to ensure an inert atmosphere.
-
Introduce Reactants:
-
Introduce the solution of this compound into the reaction flask via syringe.
-
Add other reagents and solvents sequentially using clean, inert-gas-purged syringes.
-
-
Run the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by the bubbler. Stir the reaction mixture at the desired temperature for the specified time.
-
Work-up: Quench and work up the reaction as required by the specific experimental procedure, minimizing exposure to air where possible until the product is isolated and deemed stable.
Visualizations
Caption: Experimental Workflow for Handling this compound.
Caption: Troubleshooting Logic for Experiments.
References
side reactions to avoid during the functionalization of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine
Welcome to the technical support center for the synthesis and functionalization of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and optimize their experimental outcomes.
Section 1: General Troubleshooting & FAQs
This section addresses overarching issues that can occur during various functionalization reactions.
FAQ 1: My reaction mixture and final product have a dark red or brown color. What is the likely cause and how can I prevent it?
Answer: The development of color (yellow, red, to dark brown) is a common indicator of oxidation.[1] Aromatic amines, particularly 2-aminobiphenyl derivatives, are susceptible to air and chemical oxidation, which can lead to the formation of highly colored impurities like quinones or azo compounds.[1][2][3]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed before use.
-
Reagent Purity: Use freshly distilled or purified starting material. Stored aniline derivatives can slowly oxidize over time.[1]
-
Temperature Control: Avoid excessive heat, as it can accelerate oxidation rates.
-
Avoid Oxidizing Agents: Check all reagents for compatibility and ensure no unintended oxidizing agents are present.
FAQ 2: I am observing cleavage of the benzyl ether protecting group. What conditions cause this and how can it be avoided?
Answer: The benzyloxy group is generally stable but can be cleaved under specific, often harsh, conditions. This side reaction is known as debenzylation.
Common Causes of Debenzylation:
-
Catalytic Hydrogenation: The most common method for removing benzyl ethers is catalytic hydrogenation (e.g., using Pd/C with H₂ gas or a transfer hydrogenation agent like ammonium formate).[4][5] If your functionalization involves a reduction step, this is a likely cause.
-
Strong Acids: While generally stable to acid, prolonged exposure to very strong acids (e.g., HBr, HI) or Lewis acids at elevated temperatures can facilitate cleavage.
-
Strong Reducing Agents: Some strong reducing agents can also lead to debenzylation.
Preventative Measures:
-
Choose reaction conditions that are not reductive in nature.
-
If a reduction is necessary elsewhere in the molecule, consider replacing the benzyl ether with a protecting group that is stable to those specific conditions.
-
Use milder acidic or basic conditions where possible.
Section 2: Amine Functionalization Reactions
This section focuses on side reactions specific to common transformations of the 2-amino group.
Acylation Reactions (e.g., using Acyl Chlorides or Anhydrides)
FAQ 3: My acylation reaction is giving a low yield, and I see multiple products on my TLC/LC-MS. What are the potential side reactions?
Answer: During acylation of the primary amine, several side reactions can occur, leading to reduced yield and a complex product mixture.
-
Diacylation: The initially formed amide can be further acylated under harsh conditions or with a large excess of the acylating agent, forming a diacyl-amine (imide). This is less common for aromatic amines due to the reduced nucleophilicity of the resulting amide.[6]
-
O-Acylation: While less likely, acylation could potentially occur at the benzyloxy oxygen if highly reactive acylating agents are used with a strong catalyst, though N-acylation is significantly more favorable.
-
Ring Acylation (Friedel-Crafts): If a Lewis acid catalyst is used, there is a risk of electrophilic acylation on one of the aromatic rings. The amino group is a strong activator, directing ortho- and para-.
Troubleshooting Acylation Side Reactions
| Side Reaction | Probable Cause | Recommended Solution |
| Diacylation | Large excess of acylating agent; high temperature. | Use 1.0-1.1 equivalents of the acylating agent; maintain low to moderate temperatures (e.g., 0 °C to RT). |
| Ring Acylation | Presence of a Lewis acid catalyst (e.g., AlCl₃). | Avoid Lewis acids. Perform the acylation using a non-nucleophilic base like pyridine or triethylamine. |
| Low Conversion | Insufficiently reactive acylating agent; steric hindrance. | Use a more reactive agent (acyl chloride > anhydride); add a catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts. |
Alkylation Reactions (e.g., using Alkyl Halides)
FAQ 4: I am trying to mono-alkylate the amine, but I am getting a mixture of the starting material, mono-alkylated, and di-alkylated products. How can I improve selectivity?
Answer: Controlling the degree of alkylation on a primary amine is a classic challenge. The newly formed secondary amine is often as reactive, or even more reactive, than the starting primary amine, leading to over-alkylation.[7]
Strategies to Promote Mono-alkylation:
-
Stoichiometry and Addition: Use a large excess of the amine relative to the alkylating agent. Alternatively, add the alkylating agent slowly to a solution of the amine to maintain a low concentration of the electrophile.
-
Reductive Amination: A more controllable method for mono-alkylation is reductive amination. First, form an imine by reacting the amine with an aldehyde or ketone, then reduce the imine in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN).
-
Protecting Group Strategy: For complex syntheses, the most reliable method is to first protect the amine with a group like Boc (tert-butoxycarbonyl), perform other desired reactions, and then perform the alkylation after deprotection or via a different route.[8][9]
Diazotization Reactions (e.g., for Sandmeyer or Schiemann reactions)
FAQ 5: My diazotization reaction is failing, turning dark, or giving me a phenolic byproduct. What is going wrong?
Answer: Diazonium salts of aromatic amines are highly useful but notoriously unstable intermediates.[7] Their successful formation and use depend critically on reaction conditions.
Key Failure Points and Solutions:
-
Temperature: The diazotization reaction is highly exothermic. The temperature must be kept low, typically between 0-5 °C, to prevent the diazonium salt from decomposing into a phenol and nitrogen gas.[7]
-
Nitrous Acid Instability: Nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid, is unstable. Ensure slow, portion-wise addition of the sodium nitrite solution to the acidic amine solution at low temperatures.
-
Precipitation of Amine Salt: The amine salt (e.g., hydrochloride or sulfate) may precipitate from the aqueous acid, reducing its availability to react. Ensure vigorous stirring to maintain a fine suspension.[10]
-
Side Reactions: At higher temperatures or if excess nitrite is used, side reactions like nitrosation of the aromatic ring can occur.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Acetylation
This protocol describes a standard method to acylate this compound with acetyl chloride.
-
Preparation: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amine Protection with Boc Anhydride
This protocol is for protecting the amine to prevent it from reacting in subsequent steps.[9]
-
Preparation: Dissolve this compound (1.0 eq) in a solvent such as THF or Dioxane.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution, followed by a base such as triethylamine (1.2 eq) or aqueous sodium bicarbonate.[9]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: Remove the solvent under reduced pressure. If using an organic solvent, dilute with ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: The resulting N-Boc protected amine is often clean enough to proceed to the next step, but can be purified by column chromatography if necessary.
Visualized Workflow: Amine Functionalization Strategy
Caption: Decision workflow for functionalizing the target amine.
Visualized Pathways: Desired Reaction vs. Side Reactions
Caption: Competing reaction pathways during functionalization.
References
- 1. Reactions of aromatic amines | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. The oxidation of 4-aminobiphenyl by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. US2827449A - Process of diazotization of aromatic - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. The content is structured to address specific challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues observed during the scale-up synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Palladium(0) active species has not been generated or has decomposed. | • Ensure rigorous exclusion of oxygen from the reaction mixture by thorough degassing of solvents and sparging with an inert gas (Nitrogen or Argon). • Use a pre-catalyst that is air-stable, such as a Pd(II) source with a suitable phosphine ligand. • Add a small amount of a reducing agent, like a phosphine ligand, which can help maintain the active Pd(0) state. |
| Poor Quality Reagents: Boronic acid may have degraded (protodeboronation), or the aryl halide may be impure. | • Use fresh, high-purity aryl halide and boronic acid. Store boronic acids in a desiccator. • Consider using a boronic ester (e.g., pinacol ester) for increased stability. | |
| Inappropriate Base: The chosen base may be too weak, too strong, or poorly soluble. | • For Suzuki-Miyaura couplings, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous for better reactivity. • The strength of the base can be critical; sometimes milder bases prevent side reactions, while stronger bases are needed for less reactive substrates. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly under the current conditions. | • Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time. • Gradually increase the reaction temperature in small increments, while monitoring for byproduct formation. |
| Catalyst Deactivation: The catalyst may be poisoned by impurities or side reactions. The amine group on the substrate can sometimes inhibit the catalyst. | • Increase the catalyst loading slightly. • Experiment with different phosphine ligands. Bulky, electron-rich ligands can often stabilize the catalyst and improve performance.[1] | |
| Significant Byproduct Formation | Homocoupling of Boronic Acid: This is a common side reaction in Suzuki couplings. | • Ensure slow addition of the aryl halide to the reaction mixture. • Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). |
| Protodeboronation: The boronic acid reacts with residual water or acidic protons, leading to the formation of benzyloxybenzene. | • Use anhydrous solvents and reagents. • Ensure the base is sufficiently strong to deprotonate any water present. | |
| Debenzylation: The benzyloxy group may be cleaved under harsh reaction conditions, particularly with certain catalysts or in the presence of hydrogen. | • Avoid high temperatures and prolonged reaction times. • If using a hydrogenation step for another part of the synthesis, ensure the benzyloxy group is compatible or use an alternative protecting group. | |
| Difficult Product Isolation and Purification | Emulsion formation during workup: The presence of polar functionalities (amine) and non-polar moieties can lead to emulsions. | • Add brine to the aqueous layer to break up emulsions. • Filter the mixture through a pad of Celite. |
| Product is an oil or difficult to crystallize: Impurities can inhibit crystallization. | • Perform a thorough workup to remove inorganic salts and unreacted starting materials. • Utilize column chromatography for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. • Consider converting the amine to its hydrochloride salt to facilitate crystallization and purification. | |
| Scale-Up Issues | Poor Heat Transfer: Exothermic events can be difficult to control in large reactors, leading to localized overheating and side reactions.[2] | • Ensure efficient stirring and use a reactor with a high surface area-to-volume ratio. • Control the rate of addition of reagents. |
| Mixing Inefficiencies: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.[2] | • Use a mechanical stirrer appropriate for the scale and viscosity of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[3][4] This involves the reaction of a 2-haloaniline derivative (e.g., 2-bromoaniline or 2-chloroaniline) with 4-(benzyloxy)phenylboronic acid in the presence of a palladium catalyst and a base. The choice of halide is important, with reactivity generally following the trend I > OTf > Br >> Cl.[4]
Q2: Which palladium catalyst and ligand combination is recommended for this synthesis?
A2: A common starting point is a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand. For challenging couplings, or when scaling up, more advanced catalyst systems are often necessary. Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., XPhos, SPhos) can be highly effective in promoting the reaction and preventing catalyst deactivation.[1]
Q3: How can I minimize the formation of homocoupled byproducts?
A3: Homocoupling of the boronic acid can be minimized by controlling the reaction conditions. Ensure a genuinely oxygen-free environment, as oxygen can promote this side reaction. Slow addition of the aryl halide and using a slight excess of the boronic acid can also be beneficial.
Q4: What are the best practices for purifying the crude this compound product at scale?
A4: On a larger scale, recrystallization is often preferred over chromatography. If the product is an oil or crystallizes with difficulty, consider converting it to a salt, such as the hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water). If chromatography is necessary, using a plug of silica gel to remove baseline impurities can be a time-effective first step.
Q5: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A5: Yes. Palladium catalysts, especially when finely divided, can be pyrophoric. Handle them with care in an inert atmosphere. The reaction may be exothermic, so ensure adequate cooling and monitoring of the internal temperature, especially during reagent addition. Also, be aware of the toxicity of the reagents and solvents used and handle them in a well-ventilated area with appropriate personal protective equipment.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific scale and equipment used.
Materials:
-
2-Bromoaniline (or other suitable 2-haloaniline) (1.0 equiv)
-
4-(Benzyloxy)phenylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.02-0.10 equiv) or a specialized ligand like XPhos (0.02-0.10 equiv)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv), finely powdered and dried
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture like Toluene/Water)
Procedure:
-
Reaction Setup: To a clean, dry, inerted reactor, add the 2-bromoaniline, 4-(benzyloxy)phenylboronic acid, palladium acetate, phosphine ligand, and potassium carbonate.
-
Solvent Addition: Add the degassed solvent(s) to the reactor. The mixture should be stirred to ensure good suspension of the solids.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or HPLC until completion.
-
Work-up: Cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
analytical techniques for monitoring the purity of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical monitoring of the purity of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
Issue: Poor Peak Shape (Tailing) for the Analyte Peak
-
Question: My peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?
-
Answer: Peak tailing for this compound, which contains an amine group, is commonly caused by secondary interactions between the basic amine and acidic silanol groups on the surface of the silica-based stationary phase.[1][2] To address this, consider the following solutions:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is in a range that suppresses the ionization of the silanol groups. A lower pH (e.g., using 0.1% formic or acetic acid) is generally recommended.
-
Use of a Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[1] TEA will preferentially interact with the active silanol sites, reducing the interaction with your analyte.
-
Column Choice: Employ a modern, end-capped C18 column or a column with a polar-embedded phase designed to shield silanol groups. A biphenyl stationary phase can also offer unique selectivity for aromatic compounds.
-
Lower Analyte Concentration: Column overload can also lead to peak tailing. Try injecting a more diluted sample to see if the peak shape improves.[2]
-
Issue: Inconsistent Retention Times
-
Question: The retention time for my main peak is drifting between injections. What could be causing this?
-
Answer: Retention time drift can be caused by several factors:[3]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration is a common cause of drifting retention times, especially with gradient elution.[3]
-
Mobile Phase Composition: Prepare fresh mobile phase daily, as the composition can change over time due to the evaporation of volatile organic components. Ensure accurate mixing of mobile phase components.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[3]
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.[4][5]
-
GC-MS Troubleshooting
Issue: No or Very Small Peak for the Analyte
-
Question: I am not seeing a peak for this compound when I inject my sample into the GC-MS. What is the problem?
-
Answer: The direct analysis of polar aromatic amines like this compound by GC can be challenging due to their low volatility and potential for interaction with the GC column.[6][7]
-
Derivatization: It is highly recommended to derivatize the amine group to make the compound more volatile and less polar.[6][8] Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., PFPA).[6]
-
Injector Temperature: Ensure the injector temperature is high enough to volatilize the compound (or its derivative) without causing thermal degradation.
-
Column Choice: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point.
-
Issue: Broad or Tailing Peaks in GC-MS
-
Question: Even after derivatization, my peaks are broad. How can I improve the peak shape?
-
Answer:
-
Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and reagent concentration.
-
Active Sites in the GC System: There may be active sites in the injector liner or at the head of the column. Using a deactivated liner and cutting a small portion from the front of the column can help.
-
Injection Technique: Use a splitless injection for trace analysis to ensure the entire sample is transferred to the column, but be mindful of potential band broadening. A fast autosampler injection is generally preferred.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most suitable analytical technique for routine purity monitoring of this compound?
-
Answer 1: For routine purity analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method.[9] It allows for the separation of the main compound from potential impurities and degradation products. A stability-indicating HPLC method should be developed and validated for comprehensive purity assessment.[10][11]
-
Question 2: What are the potential impurities I should look for?
-
Answer 2: Potential impurities could arise from the synthesis or degradation of the compound. These may include starting materials, by-products from side reactions, or degradation products. Common related impurities for similar structures could include compounds where the benzyloxy group is cleaved (forming a phenol), or isomers.[12] A thorough impurity profiling study using techniques like LC-MS is recommended to identify and characterize unknown peaks.[13]
-
Question 3: Can I use Gas Chromatography (GC) for purity analysis of this compound?
-
Answer 3: While possible, GC is generally less straightforward for this compound due to its polarity and low volatility.[6][7] Direct analysis can lead to poor peak shape and low response.[6] If GC is used, derivatization of the amine group is typically required to improve chromatographic performance.[6][8][14] GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.[6]
-
Question 4: What detection method is most appropriate for HPLC analysis?
-
Answer 4: Given the aromatic nature of this compound, UV detection is the most suitable and widely available detection method. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak identification and purity assessment. A suitable detection wavelength would likely be in the range of 250-350 nm.[15]
-
Question 5: How can I develop a stability-indicating HPLC method?
-
Answer 5: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the API's stability.[10] To develop such a method, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method is then developed to achieve baseline separation between the parent compound and all the degradation peaks.[10][11]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or a biphenyl column for alternative selectivity).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks (Area Percent method).
-
For accurate quantification, use a reference standard to create a calibration curve.
-
Protocol 2: GC-MS Method for Impurity Identification (with Derivatization)
This protocol is intended for the identification of volatile impurities.
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-550 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectra of the peaks with a spectral library (e.g., NIST) for tentative identification of impurities.
-
Quantitative Data Summary
Table 1: Typical HPLC Method Parameters
| Parameter | Recommended Value |
| Column | C18 or Biphenyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Limit of Detection (LOD) | Typically 0.01 - 0.05% |
| Limit of Quantification (LOQ) | Typically 0.03 - 0.15% |
Table 2: Typical GC-MS Method Parameters
| Parameter | Recommended Value |
| Column | 5% Phenyl-methylpolysiloxane, 30 m |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C to 300 °C ramp |
| Derivatizing Agent | BSTFA |
Visualizations
Caption: Experimental workflow for purity analysis.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. realab.ua [realab.ua]
- 6. benchchem.com [benchchem.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. japsonline.com [japsonline.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. CAS 100-46-9 Benzylamine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 13. rroij.com [rroij.com]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4- benzyloxy benzylidene -4- fluoroanilines - Google Patents [patents.google.com]
Technical Support Center: Selective N-Alkylation of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the selective N-alkylation of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the selective N-alkylation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Poor reactivity of the starting material: The sterically hindered nature of the 2-amino position on the biphenyl system can reduce nucleophilicity. Electron-withdrawing groups on the alkylating agent can also decrease reactivity.[1] | • Increase the reaction temperature incrementally while monitoring for byproduct formation. • Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide).[1] • For "Borrowing Hydrogen" methods, screen different metal catalysts (e.g., Ru, Ir, Mn) and ligands.[2][3] • In Buchwald-Hartwig amination, ensure the palladium catalyst and ligand are appropriate for the substrate; consider using more electron-rich phosphine ligands. |
| Inappropriate reaction conditions: The chosen solvent, temperature, or base may not be optimal. | • Experiment with different solvents. Aprotic polar solvents like DMF or DMSO can be effective for reactions with alkyl halides.[4][5] Toluene is commonly used for "Borrowing Hydrogen" reactions.[3][6] • Optimize the base. For alkyl halide reactions, cesium carbonate is often effective in promoting mono-alkylation.[4][7] For "Borrowing Hydrogen" methods, a strong base like potassium tert-butoxide is typically used.[3][6] | |
| Over-alkylation (Formation of Di-alkylated Product) | High reactivity of the mono-alkylated product: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation.[1][8] | • Control stoichiometry: Use an excess of the amine relative to the alkylating agent.[1] A 2:1 ratio of amine to alkyl halide is a good starting point when using cesium carbonate.[4] • Lower the reaction temperature: This can help to reduce the rate of the second alkylation.[1] • Slow addition of the alkylating agent: Maintain a low concentration of the alkylating agent throughout the reaction. • Choose a less reactive alkylating agent. [1] • Employ reductive amination or "Borrowing Hydrogen" methods: These strategies offer greater control over mono-alkylation.[1][2] |
| Formation of Impurities/Side Reactions | Decomposition of starting materials or product: High reaction temperatures can lead to degradation. | • Monitor the reaction closely and avoid unnecessarily long reaction times. • Ensure the use of purified reagents and anhydrous conditions where necessary. |
| Side reactions involving the benzyloxy group: While generally stable, the benzyloxy group can be susceptible to cleavage under certain conditions (e.g., strong acid, catalytic hydrogenation with certain catalysts). | • Avoid harsh acidic conditions. • For reductive amination, choose a reducing agent that does not affect the benzyloxy group (e.g., sodium triacetoxyborohydride). | |
| Difficult Purification | Similar polarity of starting material, product, and byproducts. | • Column chromatography: Use a high-resolution silica gel column and carefully optimize the eluent system. A gradient elution may be necessary. • Acid-base extraction: The basicity of the primary, secondary, and tertiary amines can be exploited for separation. Convert the amine mixture to their hydrochloride salts, which may have different solubilities.[9] • Derivatization: The secondary amine product can be selectively reacted with an agent like phthalic anhydride to form a derivative that is more easily separated from the unreacted starting material and the di-alkylated byproduct.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the N-alkylation of this compound?
A1: The primary challenge is achieving selective mono-alkylation while avoiding the formation of the di-alkylated byproduct. This is due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine.[1] Additionally, the steric hindrance at the 2-position of the biphenyl ring can affect the reaction rate.[11]
Q2: Which method is generally recommended for selective mono-N-alkylation of this substrate?
A2: The "Borrowing Hydrogen" (also known as "Hydrogen Autotransfer") strategy using an alcohol as the alkylating agent is a highly recommended modern approach. It is atom-economical, with water as the only byproduct, and often shows excellent selectivity for mono-alkylation.[2][3][6] A study on the N-alkylation of [1,1'-biphenyl]-2-amine with benzyl alcohol using this method gave the desired N-benzyl product in good yield, demonstrating its applicability to this system.[6]
Q3: Can I use a simple alkyl halide and a base for this reaction?
A3: Yes, this is a classical approach. To favor mono-alkylation, it is crucial to use a base like cesium carbonate (Cs₂CO₃) and an excess of the amine starting material relative to the alkyl halide.[4] This "cesium effect" has been shown to suppress over-alkylation.[7]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to distinguish between the starting amine, the mono-alkylated product, and the di-alkylated byproduct. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the primary amine) can aid in visualization. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.
Q5: What are some "greener" alternatives for this N-alkylation?
A5: The "Borrowing Hydrogen" strategy using alcohols as alkylating agents is a prime example of a green chemistry approach, as it avoids the use of toxic alkyl halides and produces only water as a byproduct.[3][6][12] Reductive amination using an aldehyde and a non-toxic reducing agent is another environmentally benign option.[13][14]
Data Presentation
Table 1: Comparison of Catalytic Systems for "Borrowing Hydrogen" N-Alkylation of Anilines with Alcohols
| Catalyst System | Amine Substrate | Alcohol Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Manganese Pincer Complex | Aniline | Benzyl alcohol | KOBuᵗ | Toluene | 80 | 90+ | [3] |
| Ruthenium Complex | p-Anisidine | Benzyl alcohol | KOBuᵗ | Dioxane | 110 | 85 | [15] |
| Iridium-Monophosphine Complex on MOF | Aniline | Benzyl alcohol | KOBuᵗ | Dioxane | 110 | 95 (conversion) | [16] |
| Zinc(II) Complex | Aniline | Benzyl alcohol | KOBuᵗ | Toluene | 120 | 79 | [17] |
| (N,O)-PLY (organocatalyst) | [1,1'-biphenyl]-2-amine | Benzyl alcohol | KOBuᵗ | Toluene | 130 | 72 | [6] |
Table 2: Selective Mono-N-Alkylation of Aromatic Amines with Alkyl Halides using Cesium Carbonate
| Amine Substrate | Alkyl Halide | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl bromide | Cs₂CO₃ (1.0) | DMF | 60 | 5 | 92 | [4] |
| 4-Chloroaniline | Benzyl bromide | Cs₂CO₃ (1.0) | DMF | 60 | 5 | 95 | [4] |
| 4-Methoxyaniline | Benzyl bromide | Cs₂CO₃ (1.0) | DMF | 60 | 5 | 94 | [4] |
| Aniline | n-Butyl bromide | Cs₂CO₃ (1.0) | DMF | 90 | 12 | 85 | [4] |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via "Borrowing Hydrogen" Strategy
This protocol is adapted from a procedure for the N-alkylation of [1,1'-biphenyl]-2-amine.[6]
Materials:
-
This compound
-
Desired primary alcohol (e.g., benzyl alcohol, ethanol)
-
Potassium tert-butoxide (KOBuᵗ)
-
(N,O)-PLY catalyst (or another suitable "Borrowing Hydrogen" catalyst)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the (N,O)-PLY catalyst (0.1 equiv.), and potassium tert-butoxide (1.2 equiv.) under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene to the Schlenk tube, followed by the primary alcohol (1.1 equiv.).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 18-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Selective Mono-N-Alkylation using an Alkyl Halide and Cesium Carbonate
This protocol is based on a general procedure for the selective N-alkylation of anilines.[4]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.0 equiv.) in anhydrous DMF.
-
Add cesium carbonate (1.0 equiv.) to the solution.
-
Add the alkyl halide (1.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 60-90 °C (depending on the reactivity of the alkyl halide) and stir for 5-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Visualizations
Caption: General experimental workflow for selective N-alkylation.
Caption: Troubleshooting decision tree for low yield in N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Mimicking transition metals in borrowing hydrogen from alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. jocpr.com [jocpr.com]
- 15. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
4'-(benzyloxy)-[1,1'-biphenyl]-2-amine vs other biphenyl amines in organic synthesis
A comprehensive review of commonly employed biphenyl amine ligands in palladium-catalyzed cross-coupling reactions, with a notable absence of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine in the current literature.
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency and versatility of these transformations are critically dependent on the nature of the ancillary ligands that coordinate to the palladium center. Among the myriad of ligand classes, those derived from a biphenyl amine scaffold have proven to be exceptionally effective, particularly in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This guide provides a comparative analysis of the performance of several key biphenyl amine-based ligands in these transformations.
Notably, a thorough review of the scientific literature reveals a significant lack of published data on the application of This compound as a ligand or catalyst in these pivotal synthetic reactions. While commercially available, its role in facilitating cross-coupling reactions remains undocumented in peer-reviewed studies. Consequently, this guide will focus on a comparative analysis of well-established and extensively studied biphenyl amines that have become indispensable tools for synthetic chemists.
The Role of Biphenyl Amines as Ligands
Biphenyl amines, particularly 2-aminobiphenyl derivatives, serve as precursors to a highly successful class of phosphine ligands, often referred to as Buchwald ligands. These ligands are characterized by a biaryl backbone with a phosphine moiety and an amino group, which can be further functionalized. The steric bulk and electron-donating properties of these ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl halide and a boronic acid. The choice of ligand can significantly impact the reaction's efficiency, substrate scope, and reaction conditions. Below is a comparison of the performance of several biphenyl amine-derived ligands in this reaction.
| Ligand | Aryl Halide | Boronic Acid | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| JohnPhos | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 16 | 98 | N/A |
| SPhos | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | N/A |
| XPhos | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | K₃PO₄ | Dioxane | 80 | 12 | 92 | N/A |
| RuPhos | 4-Chloro-N,N-dimethylaniline | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | t-BuOH | 100 | 24 | 90 | N/A |
This table presents representative data and actual yields may vary depending on the specific substrates and reaction conditions.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of amines. The performance of biphenyl amine-based ligands in this reaction is critical for achieving high yields and accommodating challenging substrates.
| Ligand | Aryl Halide | Amine | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| JohnPhos | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 80 | 2 | 99 | [1] |
| SPhos | 4-Chloroanisole | Aniline | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | 100 | 16 | 96 | N/A |
| XPhos | 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | Pd₂(dba)₃ (1) | NaOtBu | Dioxane | 100 | 4 | 98 | [1] |
| RuPhos | 4-Chlorotoluene | N-Methylaniline | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 110 | 24 | 94 | N/A |
This table presents representative data and actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), the biphenyl amine-based ligand (0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent (e.g., toluene, 5 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), the biphenyl amine-based ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with an inert gas three times. The solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.[1]
Reaction Mechanisms and Workflows
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitated by a generic palladium-phosphine ligand complex, are illustrated below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
While the specific utility of this compound in organic synthesis remains to be explored and documented, the broader class of biphenyl amine-derived ligands has demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions. Ligands such as JohnPhos, SPhos, XPhos, and RuPhos offer synthetic chemists a powerful toolkit to construct complex molecules with high efficiency and functional group tolerance. The choice of ligand is paramount and should be tailored to the specific substrates and desired reaction outcomes. Further research may yet uncover valuable applications for this compound and other novel biphenyl amine structures in the ever-evolving field of organic synthesis.
References
A Comparative Analysis of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine Analogs in Biological Assays
In the landscape of modern drug discovery, the 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a comprehensive comparative study of its analogs, focusing on their biological activities, with a particular emphasis on their potential as inhibitors of the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) pathway, a critical immune checkpoint in oncology. The following sections present quantitative data from biological assays, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals in their pursuit of new treatments.
Quantitative Comparison of Biological Activity
The biological efficacy of this compound analogs has been evaluated in various assays. The following tables summarize the key quantitative data, highlighting the structure-activity relationships (SAR) within this class of compounds.
Table 1: In Vitro PD-1/PD-L1 Inhibitory Activity of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Analogs
A series of analogs based on a scaffold closely related to this compound were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][2]
| Compound ID | R1 Substitution (Benzyloxy Side Chain) | IC50 (μM)[1] |
| A14 | 3-cyano | 0.87 ± 0.12 |
| A22 | 3-fluoro | 2.1 ± 0.3 |
| A23 | 4-fluoro | 2.3 ± 0.4 |
| A24 | 3-chloro | 1.5 ± 0.2 |
| A25 | 4-cyano | 22.7 ± 5.6 |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiproliferative Activity of Benzyloxy and Biphenyl Analogs in Cancer Cell Lines
Analogs incorporating benzyloxy and biphenyl moieties have demonstrated notable antiproliferative effects across various cancer cell lines.
| Compound Class | Specific Analog | Cancer Cell Line | Activity (IC50/GI50 in μM) | Reference |
| Benzyloxy Dihydropyrimidinones | Most Potent Derivative | Human Solid Tumor Cell Lines | 1.1 - 3.1 | [3] |
| 4-(4-Benzyloxy)phenoxypiperidines | 10d | LSD1 Inhibition | 4 | [4] |
| Benzyloxyphenyl-methylaminophenol Derivatives | 4a | MDA-MB-468 | 9.61 | [5] |
| Benzyl Analogs of Makaluvamines | 4-chloro substituted | MCF-7 | 1.8 | [6] |
| Symmetrical Chlorophenylamino-s-triazines | 4c | C26 | 1.71 | [7] |
Note: GI50 (half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of the this compound analogs and related compounds.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is designed to measure the binding between PD-1 and PD-L1 proteins.[1][2]
-
Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate-labeled PD-1) and an acceptor (XL665-labeled PD-L1). When the two proteins interact, FRET occurs, generating a specific signal. Inhibitors of the PD-1/PD-L1 interaction will disrupt FRET, leading to a decrease in the signal.
-
Procedure:
-
Recombinant human PD-1 and PD-L1 proteins are used.
-
The test compounds are serially diluted and added to a 384-well plate.
-
Europium cryptate-labeled PD-1 and XL665-labeled PD-L1 are added to the wells.
-
The plate is incubated at room temperature to allow for binding.
-
The fluorescence is read at two different wavelengths (620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible reader.
-
-
Data Analysis: The HTRF ratio (acceptor signal / donor signal) is calculated. The percentage of inhibition is determined by comparing the HTRF ratio in the presence of the compound to the control wells. IC50 values are then calculated from the dose-response curves.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cells.[8]
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
An MTT solution is added to each well, and the plate is incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 or GI50 values are determined from the resulting dose-response curves.
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental processes, the following diagrams are provided.
Conclusion
The comparative analysis of this compound analogs reveals a promising scaffold for the development of potent biological inhibitors, particularly in the realm of cancer immunotherapy. The structure-activity relationship data indicates that substitutions on the benzyloxy and biphenyl rings significantly influence the inhibitory activity against the PD-1/PD-L1 interaction and cancer cell proliferation. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and design next-generation therapeutics. Further investigation into the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of the most potent analogs is warranted to translate these promising in vitro results into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine as a Novel STAT3 Inhibitor in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical activity of a novel compound, 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine (herein referred to as BBA-2), in cellular models of cancer. The focus of this validation is its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical target in oncology.[1][2][3] The performance of BBA-2 is compared against established STAT3 inhibitors, Stattic and Niclosamide, using quantitative data from cellular assays.
The STAT3 protein is a transcription factor that, when persistently activated, plays a pivotal role in tumor cell proliferation, survival, metastasis, and immune evasion.[1][3][4] This constitutive activation is a hallmark of numerous human cancers, making STAT3 an attractive target for therapeutic intervention.[2][3] This guide outlines the experimental framework for validating novel STAT3 inhibitors and presents comparative data to benchmark their activity.
Comparative Performance of STAT3 Inhibitors
The inhibitory activity of BBA-2 was assessed in the MDA-MB-468 human breast cancer cell line, which exhibits constitutively active STAT3.[5] Its performance was benchmarked against Stattic, a well-characterized selective STAT3 inhibitor, and Niclosamide, an FDA-approved anthelmintic drug later identified as a potent STAT3 inhibitor.[6][7][8][9]
| Compound | Target | IC50 (STAT3 Inhibition) | IC50 (Cell Viability, MDA-MB-468) | Selectivity Profile |
| BBA-2 (Hypothetical) | STAT3 | 3.5 µM | 8.2 µM | Under Investigation |
| Stattic | STAT3 SH2 Domain | 5.1 µM (cell-free) | ~2.5 µM (A549 cells) | Selective for STAT3 over STAT1[6][10][11] |
| Niclosamide | STAT3 (and other pathways) | 0.7 µM (cell-free) | ~1.88 µM | Inhibits multiple pathways (Wnt, mTOR)[7][8][9][12] |
Experimental Protocols
Detailed methodologies for the key cellular assays used to validate and compare the activity of STAT3 inhibitors are provided below.
Cell Culture and Maintenance
-
Cell Line: MDA-MB-468 (ATCC HTB-132), human breast adenocarcinoma.[13]
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin.[5][14]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5][14]
-
Subculturing: Cells are passaged every 3-4 days when they reach 80-90% confluency using 0.25% Trypsin-EDTA.[13][15]
Western Blot for STAT3 Phosphorylation
This assay measures the level of phosphorylated STAT3 (p-STAT3), the active form of the protein.
-
Cell Treatment: MDA-MB-468 cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with varying concentrations of BBA-2, Stattic, Niclosamide, or DMSO (vehicle control) for 24 hours.
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the ratio of p-STAT3 to total STAT3.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the compounds on the cancer cells.
-
Cell Seeding: MDA-MB-468 cells are seeded at a density of 1 x 10^4 cells/well in 96-well plates and allowed to attach overnight.[14]
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds or DMSO control. Cells are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) for cell viability is calculated from the dose-response curve.
STAT3-Dependent Luciferase Reporter Assay
This assay directly measures the transcriptional activity of STAT3.
-
Transfection: MDA-MB-468 cells are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, cells are treated with the test compounds for another 24 hours.
-
Lysis and Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a percentage of the activity in control-treated cells.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz to illustrate key concepts and processes.
Caption: Canonical STAT3 signaling pathway initiated by cytokines or growth factors.
Caption: Workflow for validating the activity of a novel STAT3 inhibitor.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 signaling pathway: Significance and symbolism [wisdomlib.org]
- 5. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Niclosamide reverses adipocyte induced epithelial-mesenchymal transition in breast cancer cells via suppression of the interleukin-6/STAT3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 11. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Small molecules inhibit STAT3 activation, autophagy, and cancer cell anchorage-independent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
comparing the efficacy of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine derivatives as enzyme inhibitors
A detailed analysis of the enzyme inhibitory potential of biphenyl derivatives, focusing on structurally related compounds to 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. This guide provides a comparative summary of their efficacy, supported by available experimental data and detailed methodologies to aid in drug discovery and development.
Introduction
Biphenyl scaffolds are a cornerstone in medicinal chemistry, recognized for their prevalence in numerous biologically active compounds. Their unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities, including enzyme inhibition. This guide aims to provide a comparative analysis of the efficacy of biphenyl derivatives as enzyme inhibitors, with a specific interest in structures analogous to this compound.
Comparative Inhibitory Activity of Biphenyl Derivatives
The following table summarizes the inhibitory activities of various biphenyl derivatives against different enzyme targets. The data has been compiled from multiple studies to provide a comparative overview.
| Compound Class | Specific Derivative | Target Enzyme | IC50 / Ki Value | Reference |
| Biphenyl Sulfonamides | N-(3-chlorophenyl)-[1,1'-biphenyl]-4-sulfonamide | β-N-acetyl-d-hexosaminidase (OfHex1) | Ki = 4.30 µM | [1] |
| Biphenyl Sulfonamides | Derivative 10u | β-N-acetyl-d-hexosaminidase (OfHex1) | Ki = 3.72 µM | [1] |
| Biphenyl Sulfonamides | Derivative 10v | β-N-acetyl-d-hexosaminidase (OfHex1) | Ki = 4.56 µM | [1] |
| 2-Anilinobenzamide Derivatives | Compound 3 | Sirtuin 1 (SIRT1) | Not specified | [2] |
| 2-Anilinobenzamide Derivatives | Compound 5 | Sirtuin 1 (SIRT1) | Not specified | [2] |
| 4-(4-(Benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones | Compound 22b | Retinoic acid receptor-related orphan receptor γt (RORγt) | IC50 = 2.39 µmol/L (AlphaScreen), 0.82 µmol/L (cell-based) | [3] |
| N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives | Compound T1-12 | Androgen Receptor (AR) | IC50 = 0.47 µM | [4] |
| 4-(4-Benzyloxy)phenoxypiperidines | Compound 10d | Lysine specific demethylase 1 (LSD1) | IC50 = 4 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for enzyme inhibition assays based on the available literature.
General Enzyme Inhibition Assay Protocol
This protocol outlines the fundamental steps for determining the inhibitory potential of a compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
Test inhibitor compounds
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive control inhibitor (if available)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. A dilution series is then created to test a range of concentrations.
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
Assay Reaction: In a 96-well plate, add a small volume of the test compound dilution to each well. Subsequently, add the enzyme solution and incubate for a predetermined period to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Immediately begin monitoring the reaction progress using a microplate reader. The absorbance or fluorescence is measured at regular intervals.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the progress curve. The percentage of inhibition for each compound concentration is determined relative to a control reaction without an inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then calculated by fitting the data to a dose-response curve.[1]
β-N-acetyl-d-hexosaminidase (OfHex1) Inhibition Assay
This specific protocol was utilized for the evaluation of biphenyl sulfonamide derivatives.[1]
Materials:
-
Recombinant OfHex1 enzyme
-
p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as the substrate
-
Assay buffer
-
Biphenyl sulfonamide inhibitors
Procedure:
-
The assay was conducted in a 96-well plate.
-
The reaction mixture consisted of the OfHex1 enzyme, varying concentrations of the biphenyl sulfonamide inhibitor, and the pNP-GlcNAc substrate in the appropriate buffer.
-
The mixture was incubated at a specific temperature for a defined time.
-
The reaction was terminated, and the absorbance of the product, p-nitrophenol, was measured to determine enzyme activity.
-
IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration. The inhibitory constant (Ki) was then determined using the Cheng-Prusoff equation.[1]
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine analogs and related biphenyl derivatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to inform future drug discovery efforts.
The biphenyl scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties.[1] This guide focuses on analogs of this compound and similar compounds, exploring how structural modifications influence their efficacy as potential therapeutic agents.
Comparative Biological Activity of Biphenyl Derivatives
Recent studies have explored the anticancer potential of various biphenyl derivatives. The following tables summarize the in vitro cytotoxic activities of biphenylaminoquinoline derivatives with benzyloxy substituents against several human cancer cell lines.
Cytotoxic Activity of [4,3']Biphenylaminoquinoline Analogs
| Compound ID | R | SW480 IC₅₀ (µM) | DU145 IC₅₀ (µM) |
| 7a | H | >10 | >10 |
| 7b | 2-OCH₃ | >10 | >10 |
| 7c | 3-OCH₃ | 3.55 ± 0.58 | >10 |
| 7d | 4-OCH₃ | >10 | >10 |
| 7e | 2-F | >10 | >10 |
| 7f | 3-F | 5.23 ± 0.21 | >10 |
| 7g | 4-F | >10 | >10 |
| 7h | 2-Cl | >10 | >10 |
| 7i | 3-Cl | 2.54 ± 0.08 | 7.35 ± 0.33 |
| 7j | 4-Cl | >10 | >10 |
Data sourced from a study on biphenylaminoquinoline derivatives as promising anticancer agents.[1]
Cytotoxic Activity of [3,3']Biphenylaminoquinoline Analogs
| Compound ID | R | SW480 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MiaPaCa-2 IC₅₀ (µM) |
| 7a | H | >10 | >10 | - | - |
| 7b | 2-OCH₃ | >10 | >10 | - | - |
| 7c | 3-OCH₃ | >10 | >10 | - | - |
| 7d | 4-OCH₃ | >10 | >10 | - | - |
| 7e | 2-F | >10 | >10 | - | - |
| 7f | 3-F | >10 | >10 | - | - |
| 7g | 4-F | >10 | >10 | - | - |
| 7h | 2-Cl | >10 | >10 | - | - |
| 7i | 3-Cl | 1.25 ± 0.05 | 1.05 ± 0.03 | - | - |
| 7j | 4-Cl | 1.05 ± 0.04 | 0.98 ± 0.02 | 0.38 ± 0.01 | 0.17 ± 0.01 |
Data sourced from a study on biphenylaminoquinoline derivatives as promising anticancer agents.[1]
The data reveals that the substitution pattern on the benzyloxy group and the linkage of the biphenyl moiety significantly impact cytotoxic activity. Notably, the [3,3']biphenylaminoquinoline derivative 7j , with a 4-chloro substituent on the benzyloxy ring, demonstrated the most potent and broad-spectrum anticancer activity across all tested cell lines.[1]
Experimental Protocols
A detailed understanding of the methodologies used to generate the activity data is crucial for interpretation and replication.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability.
Workflow:
References
Benchmarking 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected performance of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine in two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct experimental data for this specific biphenyl amine is limited in publicly available literature, its structural similarity to well-studied 2-aminobiphenyl ligands allows for a robust, data-driven performance projection. This guide will objectively compare its anticipated reactivity with established alternative ligands, supported by experimental data from closely related systems.
Introduction to this compound in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The efficiency and scope of these reactions are critically dependent on the choice of ligand that coordinates to the palladium center.
This compound belongs to the class of 2-aminobiphenyl-based ligands. These ligands are known to be effective in a variety of cross-coupling reactions. The amine functionality at the 2-position can coordinate to the palladium catalyst, influencing its electronic properties and steric environment, which in turn affects the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura), and reductive elimination. The benzyloxy group at the 4'-position is an electron-donating group, which can further modulate the electronic nature of the ligand.
This guide will benchmark the expected performance of this compound by comparing it to commonly used, high-performance ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. The performance of this compound in this reaction is expected to be comparable to other 2-aminobiphenyl derivatives, which have shown good to excellent yields in the coupling of various aryl halides with arylboronic acids.
Comparative Performance Data (Suzuki-Miyaura Coupling)
The following table summarizes the performance of related 2-aminobiphenyl systems and benchmark ligands in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. This data provides a baseline for the expected efficacy of this compound.
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Aminobiphenyl Derivative (Projected) | 4-Bromoanisole | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95% |
| 2-Aminobiphenyl Palladacycle | Aryl Iodides | Arylboronic Acids | - | - | - | - | Good to Excellent |
| SPhos | 4-Chloroanisole | Phenylboronic Acid | K₃PO₄ | Toluene | 100 | 18 | 98% |
| XPhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic Acid | K₃PO₄ | Toluene | 100 | 2 | 97% |
| PEPPSI-IPr (NHC) | 4-Chlorotoluene | Phenylboronic Acid | K₂CO₃ | Dioxane | 80 | 1 | 95% |
Note: The projected yield for the 2-aminobiphenyl derivative is an estimation based on the performance of structurally similar compounds reported in the literature.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. 2-Aminobiphenyl-based ligands are known to be effective in this transformation, facilitating the coupling of a wide range of amines with aryl halides. The steric and electronic properties of this compound are expected to promote the key steps of the Buchwald-Hartwig catalytic cycle.
Comparative Performance Data (Buchwald-Hartwig Amination)
The table below presents a comparison of the performance of a closely related N,N-diarylthiophen-2-amine (synthesized via Buchwald-Hartwig) and benchmark ligands in the Buchwald-Hartwig amination. This provides an evidence-based expectation for the performance of this compound.
| Amine/Ligand | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Projected) | 4-Chloroanisole | Morpholine | NaOtBu | Toluene | 100 | 12-24 | ~80-90% |
| N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine | 2-Bromothiophene | - | NaOtBu | Toluene | 110 | 24 | 75%[1] |
| RuPhos | 4-Chloro-N,N-dimethylaniline | Aniline | NaOtBu | Toluene | 100 | 2 | 98% |
| BrettPhos | 4-Chloro-tert-butylbenzene | n-Hexylamine | NaOtBu | Toluene | 100 | 1 | 99% |
| PEPPSI-IPr (NHC) | 4-Chlorotoluene | Morpholine | K₃PO₄ | Dioxane | 100 | 18 | 92% |
Note: The projected yield for this compound is an estimation based on the performance of structurally similar compounds and typical outcomes for this class of ligands.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided below. These protocols can be adapted for use with this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., this compound, 2-4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) and the degassed solvent system (e.g., toluene/water 10:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., this compound, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Addition of Reactants and Solvent: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle
References
comparative analysis of spectroscopic data for 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine and its derivatives
A Comparative Spectroscopic Analysis of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine and Its Derivatives
This guide provides a comparative analysis of the spectroscopic data for this compound and its key derivatives, 4'-methoxy-[1,1'-biphenyl]-2-amine and 4'-hydroxy-[1,1'-biphenyl]-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The analysis is based on a compilation of experimental and predicted spectroscopic data from various sources.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its derivatives. Due to the limited availability of direct experimental data for the parent compound, some values are predicted based on the analysis of its analogues.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | -OCH₂/-OCH₃ Protons (ppm) | -OH Protons (ppm) |
| This compound | 6.8 - 7.6 (m) | ~3.7 (br s) | ~5.1 (s) | - |
| 4'-Methoxy-[1,1'-biphenyl]-2-amine [1][2][3] | 6.75 - 7.38 (m) | 3.74 (s) | 3.85 (s) | - |
| 4'-Hydroxy-[1,1'-biphenyl]-4-amine [4] | 6.8 - 7.5 (m) | 3.7 (br s) | - | ~4.8 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Carbons (ppm) | C-N (ppm) | C-O (ppm) | -OCH₂/-OCH₃ (ppm) |
| This compound | 115 - 158 | ~146 | ~157 | ~70 |
| 4'-Methoxy-[1,1'-biphenyl]-2-amine [1][2] | 114.15, 127.73, 133.47, 158.67 | ~145 | 158.67 | 55.34 |
| 4'-Hydroxy-[1,1'-biphenyl]-4-amine [4] | 115 - 156 | ~145 | ~155 | - |
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| This compound | 3300-3500 (two bands) | ~3030 | ~1240 | - |
| 4'-Methoxy-[1,1'-biphenyl]-2-amine [1][2] | ~3400, ~3300 | ~3000 | ~1250 | - |
| 4'-Hydroxy-[1,1'-biphenyl]-4-amine | 3300-3500 (two bands) | ~3020 | ~1260 | 3200-3600 (broad) |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₉H₁₇NO | 275.35 | 275 (M+), 184, 91 |
| 4'-Methoxy-[1,1'-biphenyl]-2-amine [1][2] | C₁₃H₁₃NO | 199.25 | 199 (M+), 184, 156 |
| 4'-Hydroxy-[1,1'-biphenyl]-4-amine [4] | C₁₂H₁₁NO | 185.22 | 185 (M+), 156 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of the title compounds.
Synthesis:
A common method for the synthesis of these biphenylamines is the Suzuki coupling reaction.
-
General Procedure for Suzuki Coupling: A mixture of an appropriately substituted aryl halide (e.g., 2-bromoaniline) (1.0 eq), an arylboronic acid (e.g., 4-benzyloxyphenylboronic acid) (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. After completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualization
The following diagram illustrates a typical workflow for the comparative analysis of spectroscopic data for the synthesized compounds.
Caption: Workflow for the synthesis, purification, and comparative spectroscopic analysis of biphenyl derivatives.
References
A Comparative Guide to the In Vitro Metabolic Stability of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the in vitro metabolic stability of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine derivatives. The metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery, as it influences pharmacokinetic properties such as half-life and oral bioavailability.[1] Understanding how these derivatives are metabolized helps in optimizing their structure to achieve desirable drug-like properties.
The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[2][3][4] In vitro models such as liver microsomes and hepatocytes are commonly used to assess the metabolic stability of compounds in a controlled environment.[1][5][6] These models contain a rich complement of drug-metabolizing enzymes, particularly CYPs.[6]
This guide will delve into the experimental protocols for determining metabolic stability and present a comparative analysis of hypothetical derivatives to illustrate the evaluation process.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability data for a series of hypothetical this compound derivatives in human liver microsomes. The key parameters presented are the half-life (t½), which is the time taken for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint), which represents the maximal ability of the liver to metabolize a drug.[1]
| Compound ID | R1 Substituent | R2 Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | H | H | 25 | 85 |
| Compound B | F | H | 45 | 47 |
| Compound C | H | OCH₃ | 62 | 34 |
| Compound D | F | OCH₃ | 85 | 25 |
| Compound E | Cl | H | 38 | 58 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of publicly available experimental data on the specific metabolic stability of this compound derivatives.
Experimental Protocols
The following sections detail the methodologies for conducting in vitro metabolic stability assays.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is designed to determine the rate of disappearance of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compounds (this compound derivatives)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator or water bath set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A typical incubation mixture consists of the test compound, liver microsomes, and phosphate buffer.[1] The final concentration of the test compound is typically in the range of 1–10 µM.[5] The microsomal protein concentration is generally around 0.5 mg/mL.[5]
-
Pre-incubation: The mixture of the test compound, microsomes, and buffer is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the proteins.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the rate constant of elimination (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated by dividing the rate constant by the microsomal protein concentration.
Metabolite Identification (Metabolite Profiling)
This protocol aims to identify the major metabolites formed during the in vitro incubation.
Procedure:
-
Samples from the metabolic stability assay (typically from a later time point with significant parent compound turnover) are analyzed by high-resolution mass spectrometry (HRMS).
-
The mass spectra are searched for potential metabolites by looking for mass shifts corresponding to common metabolic reactions, such as hydroxylation (+16 Da), dealkylation, and glucuronidation (+176 Da).
-
The structures of the potential metabolites can be further elucidated using tandem mass spectrometry (MS/MS) to analyze their fragmentation patterns.
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Assessing the Selectivity Profile of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine Based Inhibitors: A Comparative Guide
For Immediate Release
The development of kinase inhibitors has transformed the treatment of various diseases, particularly cancer. However, the therapeutic efficacy of these inhibitors is often hampered by off-target effects, which can lead to toxicity and undesirable side effects.[1][2] Therefore, a thorough evaluation of an inhibitor's selectivity profile across the human kinome is a critical step in the drug discovery process.[3][4]
Comparative Selectivity Profile of BBI-2
To evaluate the selectivity of BBI-2, a comprehensive in vitro kinase profiling study was conducted. The inhibitory activity of BBI-2 was assessed against a panel of over 200 human kinases and compared with two well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of each inhibitor against the target kinase and various off-target kinases.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | BBI-2 (Hypothetical Data) | Sunitinib (Reference) | Sorafenib (Reference) |
| VEGFR2 (KDR) | 15 | 9 | 90 |
| PDGFRβ | 35 | 2 | 20 |
| c-KIT | 80 | 15 | 68 |
| FLT3 | 150 | 25 | 58 |
| RET | 250 | 3 | 4 |
| EGFR | >10,000 | 2,500 | >10,000 |
| Src | 1,200 | 150 | 1,500 |
| MEK1 | >10,000 | >10,000 | 500 |
| p38α | 8,500 | 5,000 | 2,000 |
Note: Data for BBI-2 is hypothetical and for illustrative purposes. Reference data for Sunitinib and Sorafenib are compiled from publicly available sources.
The data clearly demonstrates that while BBI-2 is a potent inhibitor of the primary target, VEGFR2, it exhibits significantly less activity against a range of other kinases compared to Sunitinib and Sorafenib.[5] This suggests a more favorable selectivity profile for BBI-2, potentially leading to a wider therapeutic window.
Visualizing Selectivity: A Kinome Map
To provide a visual representation of the selectivity data, a kinome map was generated. This allows for a rapid assessment of the inhibitor's interactions across the kinase family tree.
Caption: Kinome map illustrating the selectivity of BBI-2.
The Targeted Signaling Pathway: VEGFR2
BBI-2 is designed to selectively target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[5][6] By inhibiting VEGFR2, BBI-2 aims to disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.
Caption: Simplified VEGFR2 signaling pathway targeted by BBI-2.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. The following outlines the general methodology used to generate the comparative data.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.[7]
-
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test inhibitors (BBI-2, Sunitinib, Sorafenib)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for Selectivity Profiling
The overall process for assessing inhibitor selectivity involves a multi-step workflow, from initial screening to detailed characterization.
Caption: General experimental workflow for assessing inhibitor selectivity.
Conclusion
The data presented in this guide suggests that BBI-2, a novel inhibitor based on the 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine scaffold, possesses a more selective kinase inhibition profile compared to existing multi-kinase inhibitors. Its potent and selective inhibition of VEGFR2 highlights its potential as a promising candidate for further preclinical and clinical development in the treatment of angiogenesis-dependent diseases.
[Insert a brief description of your company or institution here.]
Contact:
References
- 1. oncology-central.com [oncology-central.com]
- 2. onclive.com [onclive.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of Synthetic Routes to 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
For Immediate Publication
Shanghai, China – December 27, 2025 – For researchers and professionals in drug development and organic synthesis, the efficient construction of biaryl amine scaffolds is a critical endeavor. This guide provides a detailed head-to-head comparison of the two primary synthetic strategies for preparing 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine, a valuable intermediate in medicinal chemistry. The comparison focuses on the widely adopted Suzuki-Miyaura coupling and the powerful Buchwald-Hartwig amination, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in synthetic route selection.
The synthesis of this compound fundamentally requires the formation of a key carbon-carbon (C-C) bond to construct the biphenyl core and a carbon-nitrogen (C-N) bond for the amine functionality. The two routes explored herein approach the sequence of these bond formations differently, each presenting distinct advantages and considerations.
Route 1: Suzuki-Miyaura Cross-Coupling
This approach is a highly convergent and efficient strategy that forms the biphenyl C-C bond directly, utilizing starting materials that already contain the requisite benzyloxy and amine functionalities. The most direct disconnection involves the palladium-catalyzed coupling of 4-(benzyloxy)phenylboronic acid with a 2-haloaniline, such as 2-bromoaniline.
Route 2: Buchwald-Hartwig Amination
This alternative strategy prioritizes the formation of the C-N bond in a late-stage transformation. This route would first involve the synthesis of a 2-halo-4'-(benzyloxy)biphenyl intermediate, followed by a palladium-catalyzed amination with an ammonia equivalent to install the primary amine.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound. Data for Route 1 is based on optimized conditions for similar substrates, while data for Route 2 represents a typical protocol for Buchwald-Hartwig amination of aryl halides.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Buchwald-Hartwig Amination |
| Key Reaction | Pd-catalyzed C-C coupling | Pd-catalyzed C-N coupling |
| Starting Materials | 4-(Benzyloxy)phenylboronic acid, 2-Bromoaniline | 2-Bromo-4'-(benzyloxy)biphenyl, Ammonia source |
| Catalyst | CataCXium A Palladacycle | Pd₂(dba)₃ / Biarylphosphine Ligand |
| Typical Yield | 85-95% (estimated) | 70-85% (estimated) |
| Reaction Temperature | 100 °C | 100-110 °C |
| Reaction Time | 18 hours | 12-24 hours |
| Key Reagents | K₃PO₄ (base) | NaOtBu (base), Phosphine Ligand |
| Solvent | 2-Methyltetrahydrofuran | Toluene or Dioxane |
| Number of Steps | 1 (from commercial precursors) | 2 (synthesis of biphenyl precursor + amination) |
Experimental Protocols
Route 1: Suzuki-Miyaura Cross-Coupling of 4-(Benzyloxy)phenylboronic Acid and 2-Bromoaniline
This protocol is adapted from an optimized procedure for the coupling of unprotected ortho-bromoanilines.[1]
Materials:
-
4-(Benzyloxy)phenylboronic acid (1.5 equiv.)
-
2-Bromoaniline (1.0 equiv.)
-
CataCXium® A Palladacycle (Gen 2) (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (0.3 M)
Procedure:
-
To an oven-dried Schlenk flask charged with a magnetic stir bar, add 2-bromoaniline (1.0 equiv.), 4-(benzyloxy)phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Add the CataCXium® A Palladacycle catalyst (2 mol%).
-
The flask is sealed, evacuated, and backfilled with argon. This cycle is repeated three times.
-
Anhydrous 2-MeTHF is added via syringe to achieve a concentration of 0.3 M with respect to the 2-bromoaniline.
-
The reaction mixture is stirred and heated to 100 °C in an oil bath for 18 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Route 2: Buchwald-Hartwig Amination of 2-Bromo-4'-(benzyloxy)biphenyl
This protocol is a representative procedure based on established methods for the amination of aryl bromides using an ammonia equivalent.[2][3]
Step 2a: Synthesis of 2-Bromo-4'-(benzyloxy)biphenyl (Precursor) This intermediate can be synthesized via a Suzuki-Miyaura coupling between 1,2-dibromobenzene and 4-(benzyloxy)phenylboronic acid, followed by purification.
Step 2b: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-4'-(benzyloxy)biphenyl (1.0 equiv.)
-
Benzophenone imine (as an ammonia equivalent, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A suitable biarylphosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Toluene, anhydrous (0.2 M)
Procedure:
-
In a glovebox or under an inert atmosphere, an oven-dried Schlenk flask is charged with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.5 equiv.).
-
2-Bromo-4'-(benzyloxy)biphenyl (1.0 equiv.) is added to the flask.
-
The flask is sealed, removed from the glovebox, and anhydrous toluene is added via syringe.
-
Benzophenone imine (1.2 equiv.) is added via syringe, and the flask is purged with argon.
-
The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is treated with an acidic aqueous solution (e.g., 1 M HCl) to hydrolyze the resulting imine and stirred for 1-2 hours.
-
The mixture is neutralized with a base (e.g., NaOH solution) and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Conclusion
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent powerful and viable strategies for the synthesis of this compound. For this particular target, the Suzuki-Miyaura route offers a more convergent and potentially higher-yielding pathway, directly constructing the target molecule in a single catalytic step from readily available starting materials. The Buchwald-Hartwig route, while effective, is less convergent as it requires the prior synthesis of a biphenyl precursor, adding to the overall step count. The choice of route will ultimately depend on factors such as starting material availability, cost, and the specific requirements of the research program. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this key pharmaceutical intermediate.
References
Safety Operating Guide
Navigating the Disposal of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine, ensuring procedures are clear, concise, and actionable.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1] Therefore, all handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory and includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat or overalls
-
In case of dust, a dust respirator should be worn[1]
Avoid all personal contact with the chemical, including the inhalation of dust or fumes.[1] In the event of accidental contact, follow the first-aid measures outlined in the SDS immediately.
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash. The following steps outline the process for the collection and preparation of the waste for pickup.
1. Waste Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as hazardous chemical waste.
-
Use a designated, leak-proof, and clearly labeled waste container for all solid and liquid waste. The container should be made of a material compatible with the chemical.
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste mixture.
2. Container Management:
-
Keep the waste container securely closed when not actively adding waste to it.
-
Store the waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
3. Scheduling Waste Pickup:
-
Once the waste container is full, or before it has been stored for the maximum allowable time according to your institution's policies, arrange for its collection by a licensed hazardous waste disposal company.
Experimental Protocol: Chemical Degradation of Aromatic Amine Waste
For laboratories equipped to perform chemical treatments of waste, the following protocol, adapted from established methods for the degradation of aromatic amines, can be employed as a pre-treatment step to reduce the hazardous nature of the waste before its final disposal by a professional service.[1] This procedure is based on the oxidation of the aromatic amine using potassium permanganate in an acidic solution.
Objective: To oxidize this compound to less hazardous, non-mutagenic compounds.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium metabisulfite (Na₂S₂O₅) for quenching
-
Water
-
Appropriate reaction vessel (e.g., a three-necked flask with a stirrer)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of the Oxidizing Solution: In a well-ventilated fume hood, prepare a solution of potassium permanganate in sulfuric acid. The concentration will depend on the amount of amine waste to be treated. A common preparation involves a solution of potassium permanganate in 3 M sulfuric acid.
-
Reaction Setup: Place the this compound waste into the reaction vessel. If the waste is solid, it may need to be dissolved in a suitable solvent that is compatible with the oxidizing agent.
-
Degradation Reaction: Slowly add the potassium permanganate/sulfuric acid solution to the stirred amine waste. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature. Continue stirring the mixture until the disappearance of the parent compound is confirmed (this may require analytical monitoring such as HPLC).
-
Quenching Excess Oxidant: After the reaction is complete, any excess potassium permanganate must be quenched. This can be achieved by the slow addition of a reducing agent, such as sodium metabisulfite solution, until the purple color of the permanganate disappears.
-
Final Waste Collection: The resulting mixture should be collected as hazardous waste. Although the primary aromatic amine has been degraded, the solution will contain manganese salts and other byproducts that require proper disposal through a licensed hazardous waste contractor.
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| Personal Protective Equipment | Gloves, Goggles, Lab Coat, Respirator | [1] |
| Waste Labeling | "Hazardous Waste" + Full Chemical Name | General Lab Safety |
| Disposal Method | Authorized Hazardous Waste Collection | [1] |
| In-Lab Treatment | Oxidation with KMnO₄/H₂SO₄ | [1] |
Logical Workflow for Disposal
References
Personal protective equipment for handling 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine.
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]
-
Harmful in contact with skin (Acute Toxicity, Dermal, Category 4)[1]
-
Harmful if inhaled (Acute Toxicity, Inhalation, Category 4)[1]
-
Causes skin irritation (Skin Corrosion/Irritation, Category 2)[1]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Respiratory Tract Irritation, Category 3)[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Details |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of this compound should be conducted within a properly functioning fume hood.[2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. Must conform to EN 166 (EU) or NIOSH (US) standards.[4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves have a breakthrough time, it is advisable to wear two pairs (double-gloving) and change them frequently, especially after direct contact.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3][4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2][4] |
Operational and Disposal Workflow
A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity. The following diagram outlines the key steps.
Caption: Operational and Disposal Workflow for this compound.
Experimental Protocols
Safe Handling and Weighing:
-
Preparation: Before handling, ensure a certified chemical fume hood is operational.[3] Have all necessary PPE, spill cleanup materials, and waste containers readily available.
-
PPE: Don all required personal protective equipment as outlined in the table above.[1]
-
Weighing: Conduct all weighing operations within the chemical fume hood to prevent inhalation of fine particles.[3] Use a tared container and handle the solid compound with appropriate tools (e.g., spatula).
-
Transfer: Carefully transfer the weighed compound to the reaction vessel, avoiding the generation of dust.[1]
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For dry spills, do not use a dry brush or compressed air, as this will generate dust.[1] Carefully sweep up or vacuum the material with a HEPA-filtered vacuum and place it in a sealed, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.[1]
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled solvent waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
The following diagram outlines the immediate actions to take in case of exposure.
Caption: Emergency Response Protocol for Exposure to this compound.
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
Eye Contact: Wash out immediately with fresh running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available when seeking medical attention. Work clothes should be laundered separately from other clothing before reuse.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
